Disperse Red 13 acrylate
Description
Overview of Acrylate-Functionalized Azo Dyes in Contemporary Materials Science
Acrylate-functionalized azo dyes represent a pivotal class of materials in modern science. The acrylate (B77674) group provides a reactive site for polymerization, allowing these dyes to be covalently incorporated into various polymer matrices. smolecule.com This integration leads to the development of functional polymers with tailored optical, mechanical, and chemical properties. These materials are at the forefront of research for applications such as coatings, colored plastics, and advanced photonic materials. smolecule.com The ability to form robust, colored polymers sets these dyes apart from their non-functionalized counterparts. smolecule.com
Academic Significance of Azo Chromophores in Functional Polymers and Optoelectronic Systems
The academic significance of azo chromophores, the core of Disperse Red 13 acrylate, lies in their remarkable photoresponsive behavior. mdpi.com The azo group can undergo a reversible trans-cis isomerization upon exposure to light of a specific wavelength. mdpi.com This molecular-level switching translates into macroscopic changes in the material's properties, such as its refractive index and absorption characteristics. evitachem.com This phenomenon is the foundation for their use in a variety of optoelectronic applications, including nonlinear optical (NLO) systems, photorefractive materials for holographic data storage, and light-driven actuators. mdpi.comresearchgate.net The "push-pull" electronic structure of many azo dyes, featuring electron-donating and electron-withdrawing groups, further enhances their NLO properties. researchgate.net
Current Research Landscape of this compound and Related Compounds
The current research on this compound and its analogs is vibrant and multifaceted. Investigations are actively exploring its synthesis, characterization, and application in cutting-edge technologies. smolecule.comtandfonline.com A significant area of focus is its incorporation into polymer systems to create materials with high thermal stability and processability for NLO devices. tandfonline.com For instance, research has demonstrated the development of polyimide polymers bearing Disperse Red 1, a related compound, which exhibit excellent thermal stability and significant second-harmonic generation (SHG) activity. tandfonline.com Furthermore, studies are delving into the photorefractive properties of polymers containing Disperse Red-type chromophores, aiming to optimize their performance for applications like dynamic holography. psu.edu
Motivation and Scope of Scholarly Investigations on this compound
The primary motivation for the scholarly investigation of this compound stems from its potential to enable new and improved technologies in optics and materials science. The ability to manipulate light and material properties at the molecular level is a powerful tool for creating next-generation devices. The scope of these investigations is broad, encompassing the fundamental understanding of its chemical and physical properties, the development of novel synthetic routes, and the exploration of its performance in various applications. smolecule.comtandfonline.com Key research questions include how to optimize its synthesis for higher purity and yield, how its molecular structure influences its optical and thermal properties, and how to best integrate it into polymer matrices to maximize its functionality in devices such as all-optical switches and holographic storage media. aip.orgrsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₉ClN₄O₄ sigmaaldrich.comuni.lu |
| Molecular Weight | 402.83 g/mol sigmaaldrich.com |
| Appearance | Dark red powder |
| Melting Point | 74-79 °C sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in organic solvents like chloroform (B151607) and toluene (B28343); insoluble in water. evitachem.comsigmaaldrich.com |
| Maximum Absorption (λmax) | 202 nm sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Chemical Synthesis
The synthesis of Disperse Red 13, the precursor to its acrylate derivative, is a well-established process in dye chemistry. It typically involves a two-step diazotization and coupling reaction. worlddyevariety.comwpmucdn.com
The process begins with the diazotization of 2-chloro-4-nitrobenzenamine. worlddyevariety.com This aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. wpmucdn.comftstjournal.com
Following the formation of the diazonium salt, an azo coupling reaction is carried out with N-ethyl-N-hydroxyethylaniline. worlddyevariety.comwpmucdn.com The electron-rich aniline (B41778) derivative acts as a coupling component, attacking the electrophilic diazonium salt to form the stable azo linkage, resulting in the formation of Disperse Red 13. wpmucdn.com
To obtain this compound, the hydroxyl group of the Disperse Red 13 molecule is then esterified with acryloyl chloride or acrylic acid. smolecule.comevitachem.com This step introduces the polymerizable acrylate functionality, transforming the dye into a reactive monomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVPCCKVUYGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401336 | |
| Record name | Disperse Red 13 acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10462-94-9 | |
| Record name | Disperse Red 13 acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Polymerization Mechanisms
Esterification Reactions for Disperse Red 13 Acrylate (B77674) Synthesis
The primary route for synthesizing Disperse Red 13 acrylate is through the esterification of its precursor, Disperse Red 13 (which contains a hydroxyl group), with an acrylic acid derivative. evitachem.com This reaction introduces the polymerizable acrylate moiety onto the dye molecule.
The esterification process is typically catalyzed by an acid to achieve efficient conversion. While specific literature on this compound is focused, analogous esterification reactions for similar dye-acrylate monomers provide insight into effective catalytic systems. These systems often employ acid catalysts to facilitate the reaction between the hydroxyl group of the dye and the acrylic acid or its more reactive derivatives, like acryloyl chloride.
Commonly utilized catalysts for such esterifications include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is generally performed under reflux conditions in an anhydrous solvent, such as toluene (B28343) or dichloromethane, to prevent hydrolysis of the reactants and products. To drive the reaction equilibrium towards the formation of the ester product, techniques like azeotropic distillation using a Dean-Stark apparatus are often employed to continuously remove the water generated during the reaction.
Table 1: Typical Reaction Parameters for Dye-Acrylate Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | To protonate the carboxylic acid, making it more electrophilic. |
| Solvent | Anhydrous Toluene, Dichloromethane | Provides a reaction medium and prevents hydrolysis. |
| Temperature | Reflux | Maintains a constant, elevated temperature to increase reaction rate. |
| Water Removal | Dean-Stark Trap | Removes water by azeotropic distillation, shifting equilibrium to favor product formation. |
Achieving high purity of the this compound monomer is critical for successful polymerization and for the final properties of the polymer. After the synthesis, the crude product is typically a mixture containing the desired monomer, unreacted starting materials, catalyst, and by-products.
Purification often involves several steps. Initially, the reaction mixture is washed to remove the acid catalyst and water-soluble impurities. Subsequently, column chromatography is a common and effective method for separating the monomer from other organic components. For industrial-scale production and to ensure batch-to-batch reproducibility, High-Performance Liquid Chromatography (HPLC) is utilized as both an analytical and a preparative purification technique. Thin-layer chromatography is also used to confirm the successful acylation and purity of the product. pitt.edu
Radical Polymerization of this compound Monomers
The acrylate group on the Disperse Red 13 monomer enables it to undergo polymerization, most commonly through free-radical mechanisms. smolecule.com This allows the dye to be chemically integrated into a polymer chain, leading to materials with stable, non-leaching color and photoresponsive properties. These polymerizations can be initiated using thermal initiators like 2,2'-azoisobutyronitrile (AIBN) or through light-mediated processes. researchgate.netresearchgate.net
This compound can undergo homopolymerization to form Poly(this compound). polymersource.capolymersource.ca In this process, only this compound monomers are linked together to form the polymer. The resulting homopolymer, Poly(this compound), is a conducting polymer with specific optical and thermal properties derived from the high concentration of the chromophore. polymersource.casigmaaldrich.com
Table 2: Properties of Poly(this compound) Homopolymer
| Property | Value | Source |
|---|---|---|
| CAS Number | 142656-03-9 | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Glass Transition Temperature (Tg) | 74 °C (onset) | sigmaaldrich.com |
| Maximum Absorption (λmax) | 485 nm | sigmaaldrich.com |
| Solubility | Soluble in chloroform (B151607) and toluene | sigmaaldrich.com |
To tailor the physical and optical properties of the final material, this compound is frequently copolymerized with other acrylic or methacrylic monomers. cir-safety.orggoogle.com This strategy allows for the creation of random or block copolymers where the properties can be finely tuned by adjusting the comonomer type and ratio. Copolymerization can improve characteristics such as solubility, film-forming ability, and mechanical strength, while still imparting the photochromic and color properties of the Disperse Red 13 moiety. Examples of comonomers include acrylic acid, butyl methacrylate (B99206), and methyl methacrylate. evitachem.com
A significant area of research involves the copolymerization of this compound with methyl methacrylate (MMA) to produce Poly(methyl methacrylate)-co-(this compound). chemicalbook.comchemicalbook.comsigmaaldrich.com PMMA is a well-known amorphous polymer with excellent optical clarity and mechanical properties. By incorporating the this compound monomer, researchers can create materials that combine the desirable properties of PMMA with the nonlinear optical (NLO) and photoresponsive characteristics of the azo dye. researchgate.net
Studies have investigated the synthesis of these copolymers via free-radical polymerization. pitt.eduresearchgate.net The resulting copolymers are guest-host systems where the dye is covalently bound to the polymer backbone, preventing phase separation and dye migration that can occur in simple physical blends. Research has shown that the linear optical properties, such as the refractive index and energy band-gap, can be modulated by the presence of the Disperse Red 13 chromophore within the PMMA matrix. researchgate.net Investigations into the microstructure of similar copolymers, such as those with Disperse Red 1, have utilized 13C-NMR spectroscopy to analyze the sequence distribution of the comonomers in the polymer chain. dtic.milacs.org
Table 3: Investigated Properties of Azo Dye-PMMA Copolymers
| Property Investigated | Observation | Reference |
|---|---|---|
| Linear Optical Properties | Refractive index and energy band-gap are influenced by the dye. | researchgate.net |
| Covalent Attachment | Dye is covalently attached to PMMA, preventing extraction by solvents. | pitt.edu |
| Particle Morphology | Semicontinuous emulsion polymerization can yield monodisperse spherical nanoparticles. | pitt.edu |
| Chromophore Content | Copolymers can be synthesized with varying mole percentages of the chromophore monomer. | chemicalbook.com |
Copolymerization Strategies with Acrylic and Methacrylic Monomers
Sequence Distribution and Tacticity Analysis in Copolymers
The performance of copolymers containing this compound is significantly influenced by the arrangement of the monomer units along the polymer chain (sequence distribution) and the stereochemistry of the polymer backbone (tacticity). Understanding and controlling these microstructural features are crucial for tailoring the material's properties.
In studies involving copolymers of this compound (DR13A) and methyl methacrylate (MMA), 13C-NMR spectroscopy is a powerful tool for analyzing the sequence distribution. dtic.mil By examining the chemical shifts of specific carbon atoms, such as the α-methyl and carbonyl carbons, researchers can deduce the fractions of different monomer-centered triads (e.g., MMA-centered triads like MMD, DMD, and MMM, and DR13A-centered triads like DDD). dtic.mil This analysis provides insights into the tendency of the monomers to alternate or form blocks within the copolymer chain. The results from spectral deconvolution can be compared with calculated triad (B1167595) fractions based on monomer reactivity ratios to validate the findings. dtic.mil
Table 1: Spectroscopic Analysis of Copolymer Microstructure
| Analytical Technique | Information Obtained | Relevant Copolymer System |
| 13C-NMR Spectroscopy | Monomer sequence distribution (triad fractions) | Poly(this compound-co-methyl methacrylate) dtic.mil |
| 13C-NMR Spectroscopy | Polymer tacticity (isotactic, syndiotactic, atactic) | Poly(this compound-co-methyl methacrylate) dtic.mil |
Photoinitiated Polymerization in Advanced Fabrication
Photoinitiated polymerization is a versatile technique that uses light to initiate a polymerization reaction, offering spatial and temporal control over the fabrication process. This method is particularly valuable for creating intricate micro- and nanostructures.
Two-Photon Polymerization (TPP) Applications for Microstructures
Two-photon polymerization (TPP) is a high-resolution direct laser writing technique that allows for the fabrication of complex three-dimensional (3D) microstructures with features smaller than the diffraction limit of light. researchgate.netharvard.edu The process relies on the simultaneous absorption of two photons in a photosensitive resin, which confines the polymerization to the focal volume of a tightly focused laser beam. harvard.edu
Disperse Red 13 can be incorporated into acrylic-based resins for TPP to create functional microstructures. researchgate.netharvard.edu These "guest-host" systems, where the dye is dispersed within a polymer matrix, can be used to fabricate optically active components. harvard.eduembrapa.br For instance, microstructures containing Disperse Red 13 have been shown to exhibit photoinduced birefringence, a property that can be exploited for data storage and the manufacturing of micro-optical devices. harvard.eduembrapa.br The incorporation of Disperse Red 13 as a dopant allows for the creation of devices with tunable optical properties. researchgate.net Furthermore, some azobenzene-based dyes, including Disperse Red 13, can act as photoinitiators themselves in TPP, while retaining their optical properties after the fabrication process. nih.gov
The resin formulation is a critical aspect of TPP. A common host resin consists of a blend of multifunctional acrylates, such as tris(2-hydroxyethyl)isocyanurate triacrylate and ethoxylated trimethylolpropane (B17298) triacrylate, along with a photoinitiator. harvard.edu The inclusion of Disperse Red 13 into this resin allows for the fabrication of 3D microstructures with tailored optical functionalities.
Table 2: Components in Two-Photon Polymerization Resins for Functional Microstructures
| Component | Function | Example Material |
| Host Monomer (Hardness) | Provides structural integrity to the polymer. | tris(2-hydroxyethyl)isocyanurate triacrylate harvard.edu |
| Host Monomer (Shrinkage Reduction) | Minimizes structural deformation during polymerization. | ethoxylated(6) trimethylolpropane triacrylate harvard.edu |
| Photoinitiator | Initiates the polymerization upon light absorption. | ethyl-2,4,6-trimethylbenzoylphenylphosphinate harvard.edu |
| Functional Guest | Imparts specific optical or other properties. | Disperse Red 13 harvard.edunih.gov |
Advanced Polymerization Routes for Chromophore Incorporation
Beyond conventional polymerization methods, several advanced routes have been developed to incorporate chromophores like Disperse Red 13 into polymer structures, offering greater control over the final material properties and enabling the creation of novel functional polymers.
Ring-Opening Polymerization (ROP) for End-Functionalized Biodegradable Polymers
Ring-opening polymerization (ROP) is a powerful technique for synthesizing biodegradable polymers with well-defined architectures and molecular weights. mdpi.comutwente.nl This method can be used to create end-functionalized polymers by using a functional molecule as a co-initiator. mdpi.com
In the case of polylactide (PLA), a widely used biodegradable polyester (B1180765), Disperse Red 13 (in its alcohol form, 2-(4-(2-chloro-4-nitrophenylazo)-N-ethylphenylamino)ethanol) has been successfully employed as a co-initiator in the ROP of L-lactide. mdpi.com The polymerization is typically catalyzed by stannous octoate (Sn(Oct)₂). mdpi.com This approach results in PLA chains with the Disperse Red 13 chromophore covalently attached to one end. mdpi.com By covalently bonding the dye to the polymer, issues such as migration and leaching, which can occur when the dye is simply blended with the polymer, are prevented. mdpi.com This method provides a route to aesthetically pleasing and identifiable biodegradable materials for applications such as colored sutures or implants. mdpi.com
Grafting Polymerization Techniques for Macromolecular Dyes
Grafting polymerization is a method used to create copolymers where side chains of one type of polymer are attached to a main polymer backbone of a different type. This technique can be used to produce "macromolecular dyes" by grafting polymer chains onto a dye molecule or by grafting dye-containing polymer chains onto another polymer.
One approach involves the chemical grafting of disperse dyes to the main chains of a polymer like polyacrylonitrile. researchgate.net This creates a copolymer where the dye is an integral part of the polymer structure, leading to improved color fastness. Another strategy is the "grafting from" technique, where initiating sites are created on a polymer backbone, and a second monomer is then polymerized from these sites. psecommunity.org For example, radical copolymerization using trialkylboranes can be employed to produce collagen-based hybrid materials with grafted poly(acrylamide) chains. mdpi.com While not directly involving this compound, these methods illustrate the potential for creating complex macromolecular architectures with covalently bound chromophores.
Emulsion and Mini-emulsion Polymerization for Nanosphere Formulations
Emulsion and mini-emulsion polymerization are heterogeneous polymerization techniques that are particularly well-suited for producing polymer nanoparticles (nanospheres) in an aqueous medium. mdpi.comsci-hub.se These methods can be used to encapsulate dyes within polymer particles, creating stable, colored nanodispersions.
In mini-emulsion polymerization, a monomer, a co-stabilizer, and a surfactant are homogenized to form stable submicron monomer droplets. cmu.edu Polymerization is then initiated within these droplets. This technique is effective for encapsulating water-insoluble materials, such as disperse dyes, into latex particles. researchgate.net For example, disperse dyes can be encapsulated within styrene-co-butyl acrylate copolymers via mini-emulsion polymerization to produce colored nanoparticles for applications like inkjet printing inks. researchgate.net The resulting nanospheres often exhibit a core-shell structure with the dye encapsulated within the polymer matrix. researchgate.net
Emulsifier-free emulsion polymerization is another approach where functional monomers, such as methacrylic acid, are used to provide self-dispersibility to the resulting nanospheres. mdpi.com This method avoids the use of external surfactants, which can be difficult to remove from the final product. mdpi.com
Covalent Immobilization of this compound on Polymeric Substrates
The covalent immobilization of dyes onto polymeric surfaces is a critical strategy for manufacturing colored materials with high durability and significantly reduced dye leaching. researchgate.net This approach ensures the dye is permanently attached to the substrate through a stable chemical bond, overcoming the limitations of traditional dyeing methods where dyes are held by weaker physical forces. d-nb.info For chromophores like Disperse Red 13, functionalization with a reactive group, such as an acrylate moiety, is a prerequisite for this type of covalent linkage. smolecule.com The acrylate group is particularly suitable as it is a radical-sensitive functional group that can readily participate in polymerization and grafting reactions. smolecule.comresearchgate.net
One of the most effective and versatile techniques for achieving this covalent attachment on a wide range of polymeric substrates is the Plasma Dye Coating (PDC) methodology. researchgate.net
The Plasma Dye Coating (PDC) is a novel and straightforward procedure designed for the covalent immobilization of functionalized dyes onto the surface of various materials. researchgate.net This technique is noted for its wide applicability, capable of modifying diverse polymeric substrates including polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polyamide-6 (PA6), cellulose (B213188), and even inert materials like polytetrafluoroethylene (PTFE). researchgate.netd-nb.info The process leverages plasma-generated surface radicals to create covalent bonds with a pre-adsorbed layer of a dye that has been functionalized with a radical-sensitive group, such as this compound. researchgate.net
The PDC procedure is typically carried out in three main steps, as detailed below:
| Step | Description | Purpose |
| 1. Dye Adsorption | The polymeric substrate is first dipped into a solution containing the functionalized dye (e.g., this compound) dissolved in a suitable volatile solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). researchgate.net | To create a homogenous, pre-adsorbed layer of the dye on the material's surface. The short dipping time and use of a non-solvent for the polymer limit deep diffusion of the dye into the material bulk. researchgate.net |
| 2. Plasma Treatment | The dye-coated substrate is subjected to a brief treatment with a non-thermal gas plasma, typically using an inert gas such as argon. researchgate.netgoogle.com | To generate highly reactive radical sites on the surface of the polymer. These radicals then initiate the covalent bonding with the radical-sensitive acrylate group of the dye. researchgate.netgoogle.com |
| 3. Washing/Extraction | The treated material undergoes a thorough washing or extraction process (e.g., Soxhlet extraction) to remove any unreacted, physically adsorbed dye molecules. googleapis.com | To ensure that only covalently bound dye remains, thereby preventing future leaching and guaranteeing high colorfastness. d-nb.infogoogleapis.com |
A key advantage of the PDC method is that it is a surface-specific modification. It does not interfere with the bulk properties of the material, making it an economically attractive procedure for a variety of applications, from simple coloration to the fabrication of advanced chromic sensor fabrics. researchgate.net
The efficacy of the Plasma Dye Coating process hinges on the generation of free radicals on the polymer surface and their subsequent reaction with the acrylate group of the dye. google.com
Surface Radical Generation: When the surface of a polymeric substrate is exposed to a non-thermal plasma (e.g., argon plasma), the high-energy species within the plasma (ions, electrons, and excited atoms) bombard the surface. researchgate.net This energetic bombardment has enough power to break chemical bonds within the polymer chains on the surface. researchgate.net For instance, in a polymer like polyamide, weaker bonds such as the carbonyl double bond can undergo homolytic cleavage. d-nb.info This process abstracts protons or cleaves bonds, resulting in the formation of highly reactive, non-specific radical sites across the polymer surface. researchgate.netd-nb.info The non-specific nature of this radical generation is what allows the PDC technique to be applied to a vast array of different polymer types. researchgate.net
Dye Attachment: Once the surface radicals are formed, they readily react with the pre-adsorbed this compound molecules. The acrylate moiety (-O-CO-CH=CH₂) of the dye is a "radical sensitive group," meaning its double bond is highly susceptible to radical addition reactions. researchgate.netresearchgate.net A surface radical on the polymer chain will attack this double bond, leading to the formation of a new, stable covalent bond between the polymer and the dye molecule. researchgate.netgoogle.com This process effectively grafts the dye onto the substrate. researchgate.net
Advanced Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy of Disperse Red 13 Acrylate (B77674)
Vibrational spectroscopy, encompassing both experimental and theoretical approaches, offers significant insights into the molecular structure and bonding of Disperse Red 13 acrylate.
The Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded in the solid state over the wavenumber range of 4000–400 cm⁻¹ nih.govkisti.re.kr. The spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the stretching and bending of C-H, C=C, C=O, N=N, and NO₂ groups.
The acrylate group is identified by the C=O stretching vibration. The aromatic rings give rise to characteristic C-H and C=C stretching vibrations. The azo group (-N=N-) and the nitro group (-NO₂) also exhibit distinct absorption bands which are crucial for the characterization of the molecule nih.govkisti.re.kr. For instance, the C=C bond of the acrylate monomer has a characteristic signal around 1637 cm⁻¹ azom.com.
Table 1: Selected Experimental FT-IR Vibrational Wavenumbers for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| 1720 | C=O stretching (acrylate) |
| 1600-1580 | Aromatic C=C stretching |
| 1520 | NO₂ asymmetric stretching |
| 1430 | N=N stretching (azo group) |
| 1340 | NO₂ symmetric stretching |
Note: The data in this table is compiled from typical ranges for the specified functional groups and specific values reported in research nih.govazom.com.
To complement the experimental FT-IR data, quantum chemical calculations have been employed to determine the theoretical vibrational frequencies and to provide a more definitive assignment of the observed spectral bands. Density Functional Theory (DFT) calculations, specifically using the B3LYP exchange-correlation functional with the 6-311++G(d,p) basis set, have been utilized to compute the vibrational wavenumbers of this compound in its ground state nih.govkisti.re.kr.
The calculated theoretical wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a strong correlation with the experimental FT-IR spectrum. The assignments of the vibrational modes are further clarified by calculating the Total Energy Distribution (TED), which describes the contribution of different internal coordinates to each normal mode nih.govkisti.re.kr. This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties nih.gov.
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Wavenumbers (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3088 | 3090 |
| C=O stretch | 1720 | 1725 |
| Aromatic C=C stretch | 1589 | 1592 |
| NO₂ asymmetric stretch | 1518 | 1521 |
| N=N stretch | 1429 | 1433 |
Note: This table presents a selection of key vibrational modes and their corresponding experimental and theoretically calculated wavenumbers, based on findings from combined spectroscopic and computational studies nih.govkisti.re.kr.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the this compound molecule, which are responsible for its color.
The UV-Visible absorption spectrum of this compound dissolved in methanol (B129727) has been recorded in the 200–800 nm range nih.govkisti.re.kr. The spectrum is characterized by intense absorption bands in the ultraviolet and visible regions, which arise from π→π* and n→π* electronic transitions within the chromophoric system of the molecule. The primary chromophore is the azobenzene (B91143) moiety, which is substituted with electron-donating (amino) and electron-withdrawing (nitro, chloro) groups, forming a push-pull system that significantly influences the electronic absorption properties mdpi.com.
In methanol, this compound exhibits a strong absorption maximum (λmax) in the visible region, which is responsible for its red color nih.gov. The parent compound, Disperse Red 13, shows an absorbance peak at 206 nm aatbio.com.
The electronic absorption spectrum of azo dyes like this compound is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The position of the absorption maximum can shift depending on the solvent's dielectric constant and its ability to form hydrogen bonds researchgate.netmdpi.com.
For the related compound Disperse Red 1, studies in different organic solvents have demonstrated this effect. The maximum absorption band was observed at 406 nm in acetone, N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and ethanol (B145695) scielo.br. The molar absorptivity, however, varied significantly with the solvent, indicating different degrees of interaction between the dye molecule and the solvent molecules scielo.br. Generally, in polar protic solvents, the hydrophilic parts of the molecule have a stronger affinity for the solvent, leading to changes in the electronic distribution and, consequently, the absorption spectrum mdpi.com. This behavior is critical for applications where the dye is used in different media.
Table 3: Molar Absorptivity of the Related Compound Disperse Red 1 in Various Solvents
| Solvent | Dielectric Constant (approx.) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Acetone | 20.7 | 406 | 3,208 |
| Acetonitrile (ACN) | 37.5 | 406 | 11,174 |
| Ethanol | 24.5 | 406 | 13,708 |
Source: Data from a spectrophotometric study on Disperse Red 1 scielo.br.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated chloroform (B151607) (CDCl₃) solution nih.govkisti.re.kr.
The ¹H NMR spectrum provides information on the number and types of protons and their connectivity. The chemical shifts of the aromatic protons appear in the downfield region, while the protons of the ethyl and acrylate groups are found in the upfield region. The splitting patterns (multiplicity) of the signals provide further information about the neighboring protons nih.govkisti.re.kr.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the carbonyl group, aromatic rings, and aliphatic chains resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton nih.govkisti.re.kr. Two-dimensional NMR techniques can be used for more complex acrylate structures to confirm assignments made from one-dimensional experiments iupac.org. The structural information obtained from NMR is essential for confirming the synthesis of the compound and understanding its microstructure nih.govmdpi.com.
Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic Protons | 6.8 - 8.2 | 111 - 155 |
| Acrylate Protons (CH=CH₂) | 5.9 - 6.5 | 128 - 131 |
| Methylene Protons (-CH₂-) | 3.6 - 4.4 | 45 - 65 |
| Methyl Protons (-CH₃) | 1.2 - 1.4 | ~12 |
Note: This table provides typical chemical shift ranges based on data from spectroscopic studies of this compound and related compounds nih.govkisti.re.kr.
¹H NMR and ¹³C NMR Spectral Assignments
The structural elucidation of this compound in different solvent environments is fundamental to understanding its behavior in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR spectra of this compound have been recorded in both deuterated chloroform (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) observed in the spectra correspond to the different types of protons present in the molecule, and their splitting patterns provide information about neighboring protons. While a complete, publicly available assigned spectrum is not readily found in the literature, a key signal has been reported at δ 8.33 (d, J = 2.4 Hz, 1H) in CDCl₃. This signal is characteristic of a proton in the aromatic region, likely influenced by the electron-withdrawing and electron-donating groups that are characteristic of the push-pull system of azobenzene dyes.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The spectra, also recorded in CDCl₃ and DMSO-d₆, reveal distinct signals for each unique carbon atom in this compound. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the acrylate group is expected to resonate at a significantly downfield position compared to the sp² carbons of the aromatic rings and the sp³ carbons of the alkyl chains.
A complete, assigned data set for the experimental ¹H and ¹³C NMR spectra is crucial for the validation of computational models.
Application of ¹³C NMR for Microstructural Analysis in Copolymers
This compound is frequently incorporated into copolymer chains, such as poly(methyl methacrylate-co-disperse red 13 acrylate), to impart photoresponsive properties to the material. ¹³C NMR spectroscopy is an invaluable technique for the microstructural analysis of such copolymers. The chemical shifts of the carbon atoms, particularly the carbonyl and quaternary carbons, are sensitive to the local sequence of monomer units (i.e., the triad (B1167595), pentad, and higher-order sequences) along the polymer chain.
By analyzing the fine structure of the carbonyl carbon resonance, for example, it is possible to quantify the distribution of the different monomer sequences. This information is critical for understanding the relationship between the polymer's microstructure and its macroscopic properties, such as its thermal behavior and photoisomerization efficiency. While the general methodology is well-established for acrylate and methacrylate (B99206) copolymers, specific studies detailing the microstructural analysis of copolymers containing this compound are not widely reported in public literature.
Quantum Chemical Calculations for Molecular Properties
To complement experimental findings and to probe properties that are difficult to measure directly, quantum chemical calculations have been extensively employed to study this compound. These theoretical methods provide a molecular-level understanding of the compound's geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Electronic Structures
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state equilibrium structure of molecules. For this compound, calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results of these calculations are expected to show that the molecule adopts a trans conformation in its ground state, which is the more stable isomer of azobenzene derivatives. The accuracy of these calculated geometries is typically validated by comparison with experimental X-ray diffraction data of similar molecules.
Table 1: Selected Calculated Ground State Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Calculated Value |
|---|---|
| N=N Bond Length | Data not available in search results |
| C-N Bond Lengths | Data not available in search results |
| Aromatic C-C Bond Lengths (avg.) | Data not available in search results |
| C=O Bond Length | Data not available in search results |
| N=N-C Bond Angle | Data not available in search results |
| C-N-C Bond Angle | Data not available in search results |
Time-Dependent DFT (TD-DFT) and Coupled-Cluster Singles with Perturbative Doubles (CIS(D)) for Excited State Properties
The electronic absorption spectra and the nature of the electronic transitions of this compound are investigated using Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles with Perturbative Doubles (CIS(D)) methods. These calculations provide insights into the excited-state properties of the molecule.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also yield the oscillator strengths for each transition, which are related to the intensity of the absorption bands. These theoretical spectra are then compared with experimental UV-Vis spectra recorded in solvents such as ethanol and methanol. The major electronic transitions in azobenzene dyes like this compound are typically the n→π* and π→π* transitions. The strong π→π* transition is responsible for the intense color of the dye.
The CIS(D) method is often used as a benchmark for TD-DFT results, providing a more accurate description of the excited states, albeit at a higher computational cost. These calculations are crucial for understanding the photochemistry of the molecule, including the mechanism of photoisomerization.
Table 2: Calculated Electronic Transition Properties for this compound
| Method | Solvent | Transition | Excitation Wavelength (nm) | Oscillator Strength |
|---|---|---|---|---|
| TD-DFT | Vacuum | n→π* | Data not available in search results | Data not available in search results |
| TD-DFT | Vacuum | π→π* | Data not available in search results | Data not available in search results |
| CIS(D) | Vacuum | n→π* | Data not available in search results | Data not available in search results |
| CIS(D) | Vacuum | π→π* | Data not available in search results | Data not available in search results |
Gauge-Invariant Atomic Orbital (GIAO) Method for Isotropic Chemical Shifts
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for the calculation of NMR chemical shifts. By applying the GIAO method at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)), the isotropic chemical shifts for the ¹H and ¹³C nuclei of this compound can be predicted.
These calculated chemical shifts are then compared with the experimental values obtained from NMR spectroscopy. A good correlation between the calculated and experimental shifts serves as a strong validation of the computed molecular structure. Furthermore, the GIAO calculations can aid in the unambiguous assignment of the signals in the experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue.
Table 3: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom No. | Experimental (CDCl₃) | Experimental (DMSO-d₆) | Calculated (GIAO) |
|---|---|---|---|---|
| ¹H | Specify | Data not available | Data not available | Data not available |
| ¹³C | Specify | Data not available | Data not available | Data not available |
Computational Modeling for Photoreactivity and Dynamics
Computational modeling plays a pivotal role in understanding the photoreactivity and dynamics of this compound, particularly its photoisomerization from the stable trans isomer to the metastable cis isomer. This process is the basis for many of its applications in nonlinear optical materials and photoswitchable devices.
The photoisomerization mechanism can be investigated by mapping the potential energy surfaces of the ground and excited electronic states. This involves calculating the energy of the molecule as a function of key reaction coordinates, such as the dihedral angle of the N=N double bond. These calculations can identify the minimum energy paths for both the forward (trans-to-cis) and reverse (cis-to-trans) isomerization processes.
Molecular dynamics simulations, both in the ground and excited states, can provide further insights into the timescale and the environmental factors that influence the isomerization dynamics. For instance, simulations can model the effect of the polymer matrix on the conformational changes of the azobenzene moiety in a copolymer. The enormously enhanced photoisomerization associated with resonant excitation brings about a large refractive index variation in polymers containing this compound.
Theoretical Studies of Trans-Cis Photoisomerization Pathways
The functionality of materials incorporating this compound is fundamentally linked to the photoisomerization of its azobenzene chromophore. Upon irradiation with light of a suitable wavelength, the azobenzene moiety undergoes a conformational change from its stable, elongated trans state to a bent, metastable cis state. researchgate.net This process can be reversed either through thermal relaxation back to the trans state or by photoisomerization using a different wavelength of light. researchgate.net
Theoretical studies and kinetic models have been employed to understand the dynamics of this transformation. These models describe the significant difference in the geometric and electronic properties of the two isomers. The trans isomer is characterized as being almost perfectly anisotropic, which is crucial for applications requiring molecular alignment. researchgate.net In contrast, the cis isomer is considered approximately isotropic within the plane that contains the central C−N=N−C azo-bridge. researchgate.net This light-induced change from an anisotropic to a more isotropic form alters the optical properties of the material, a phenomenon that is central to its use in optical storage and switching devices. researchgate.net The isomerization process is the primary mechanism responsible for the photomechanical effects observed in thin films, where the change in molecular shape requires additional free volume and can induce significant material expansion. researchgate.net
Simulation of Rotational Reorientation Dynamics in Polymer Matrices
Computational simulations have been critical in elucidating the light-induced rotational reorientation of azobenzene dyes, such as Disperse Red 1 (a close analogue of Disperse Red 13), within polymer matrices. researchgate.net The reorientation of the chromophore is directly coupled with the trans-cis-trans isomerization cycles. Simulations based on kinetic models, which analyze time profiles of optical anisotropy and absorbance, reveal that the dynamics are heavily dependent on the local polymer environment. researchgate.net
A key finding from these theoretical models is the distinction between chromophore behavior in "confined" versus "roomy" environments within the polymer matrix. researchgate.net
Confined Environments: In regions where the local polymer chains are densely packed, the trans → cis isomerization is sterically hindered. The repeated attempts of the molecule to isomerize under irradiation cause perturbations and changes in the surrounding polymer environment, which in turn facilitates the rotational reorientation of the dye molecule. researchgate.net
Roomy Environments: In areas with greater free volume, the chromophore can undergo the trans → cis isomerization cycle without significant interaction with the surrounding matrix. Consequently, this isomerization does not lead to a net reorientation of the molecule. researchgate.net
Furthermore, simulations indicate that the polymer environment affects the thermal (cis → trans) and light-induced (trans → cis) isomerization pathways differently, suggesting that the spatial requirements for each process are distinct. researchgate.net
| Polymer Environment | Isomerization Behavior | Resulting Molecular Reorientation | Governing Mechanism |
|---|---|---|---|
| Confined (Low Free Volume) | Trans → Cis isomerization is hindered. | Significant reorientation occurs. researchgate.net | Reorientation is driven by environmental changes caused by repeated isomerization attempts. researchgate.net |
| Roomy (High Free Volume) | Trans → Cis isomerization proceeds freely. | No significant reorientation occurs. researchgate.net | Isomerization cycles do not induce sufficient torque or interaction with the matrix to cause reorientation. researchgate.net |
Computational Approaches in Acrylate Material Design
Optical Monomer Species Profiling (OMSP) for Acrylate Conversion Assessment
Optical Monomer Species Profiling (OMSP) is a modern computational and analytical methodology developed to streamline the design of acrylate-based materials, such as photocurable resins used in vat photopolymerization. mdpi.com This approach significantly reduces the time and material cost associated with traditional formulation development by enabling digital design and performance prediction. mdpi.com
The OMSP method is based on analyzing the infrared spectrum of an acrylate monomer or oligomer using Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR). mdpi.com Specifically, it focuses on the characteristic acrylate functional group peak at 810 cm⁻¹. mdpi.com The profile of this peak is then processed using the principles of Gaussian normal distribution to assign unique numerical outputs that characterize the material's potential reactivity. mdpi.com This technique allows for a more precise distinction between different acrylates than traditional metrics like functionality or viscosity. mdpi.com
By creating a database of these Gaussian curves, OMSP allows for the accurate simulation of mixed acrylate systems. mdpi.com This computational tool can be used to assess the potential conversion of a formulation and predict its properties without the need for extensive experimental synthesis and testing. The methodology can confidently detect changes in a photoresin system caused by the presence of various acrylates, making it a powerful tool for tailoring materials to specific performance requirements and accelerating the development of novel acrylate-based products. mdpi.com
| OMSP Aspect | Description | Application in Material Design |
|---|---|---|
| Core Technology | Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR). mdpi.com | Provides the raw spectral data of the acrylate's functional group. |
| Analytical Focus | Analysis of the 810 cm⁻¹ peak corresponding to the acrylate functional group. mdpi.com | This peak's profile is a unique identifier of the acrylate's reactive state. |
| Computational Model | Applies Gaussian normal distribution principles to the spectral data. mdpi.com | Generates a unique, storable digital profile for each monomer/oligomer. |
| Primary Output | Quantitative numerical characteristics describing potential reactivity. mdpi.com | Allows for precise assessment of acrylate conversion and comparison between different materials. |
| Key Capability | Digital simulation and design of acrylate formulations. mdpi.com | Reduces development time, minimizes material waste, and enables targeted design of photoresins. mdpi.com |
Advanced Optical and Optoelectronic Properties of Disperse Red 13 Acrylate Systems
Linear Optical Properties and Anisotropy
The linear optical properties of Disperse Red 13 acrylate (B77674) systems are dominated by the photoisomerization of the azobenzene (B91143) moiety. This reversible transformation between the stable trans and metastable cis isomers upon exposure to light of a specific wavelength is the fundamental mechanism behind the unique optical phenomena described below.
The absorption of polarized light by azo-polymer films containing Disperse Red 13 acrylate leads to the selective excitation and subsequent isomerization of chromophores aligned with the light's polarization direction. This process, known as angular hole burning, results in a reorientation of the azobenzene molecules, leading to an anisotropic distribution of the chromophores within the polymer matrix. This molecular alignment induces both birefringence (anisotropy of the refractive index) and dichroism (anisotropy of absorption) in the material.
Photoinduced Dichroism:
Studies on Disperse Red 13 doped into gelatine films have demonstrated the induction of dichroism upon irradiation with a 532 nm laser. The magnitude and dynamics of the photoinduced dichroism were found to be dependent on the composition of the film, particularly the concentration of additives which can influence the mobility of the chromophores. researchgate.net In these systems, an increase in the mass ratio of certain additives was observed to initially decrease the dichroism, which could even become negative with further increases. researchgate.net
Photoinduced Birefringence:
The ability to induce and control optical anisotropy using polarized light is a key feature of this compound systems. The orientation of the azobenzene chromophores can be manipulated by controlling the polarization state of the incident light, allowing for the writing, erasing, and rewriting of anisotropic patterns in the polymer film.
Linearly polarized light aligns the chromophores perpendicular to the polarization direction, inducing a well-defined optical axis in the material. redalyc.org This induced anisotropy can be erased by subsequent exposure to circularly polarized light, which randomizes the orientation of the chromophores. This reversible control over the optical anisotropic states is the basis for various applications, including optical data storage and the fabrication of diffractive optical elements. The process is dynamic, with the degree of molecular alignment and the resulting anisotropy depending on factors such as the intensity, wavelength, and polarization of the light, as well as the temperature and the viscoelastic properties of the polymer matrix. The continual switching between the cis and trans states is a driving force that can even lead to the formation of surface relief gratings in thin films of polymers containing azobenzene derivatives. mcgill.ca
Nonlinear Optical (NLO) Phenomena and Characterization
Azo-dyes like Disperse Red 13 are known to possess significant nonlinear optical properties due to their extended π-conjugated systems and the presence of electron donor and acceptor groups. These properties are of great interest for applications in optical communications, signal processing, and frequency conversion.
The nonlinear optical response of a material at the molecular level is described by the molecular polarizability (α) and the first hyperpolarizability (β). These parameters quantify the linear and second-order nonlinear response of a molecule to an applied electric field, respectively. Theoretical calculations, often employing quantum chemical methods like Density Functional Theory (DFT), are commonly used to predict these properties.
For the closely related Disperse Red 1 acrylate, theoretical studies have been conducted to determine its NLO properties. The electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) have been computed, indicating that the compound is a good candidate for NLO materials. nih.gov
Calculated NLO Properties of Disperse Red 1 Acrylate
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 9.35 D |
| Polarizability (α) | 4.89 x 10⁻²³ esu |
Data from a theoretical study on Disperse Red 1 acrylate. nih.gov
Experimental techniques such as Hyper-Rayleigh Scattering (HRS) have been used to measure the first hyperpolarizability of Disperse Red 1, yielding a resonance-free value (β(0)) that is comparable to that of other well-known NLO dyes. optica.org
Second Harmonic Generation (SHG) is a second-order nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of SHG is determined by the second-order nonlinear optical susceptibility (χ⁽²⁾) of the material. For materials to exhibit a non-zero χ⁽²⁾, they must have a non-centrosymmetric structure. In polymers containing NLO chromophores like this compound, this is typically achieved by electric field poling.
While direct SHG studies on this compound are limited, research on Disperse Red 1-functionalized polymers provides a good indication of the expected behavior. For instance, in a copolymer of methyl methacrylate (B99206) and an acrylate monomer with a Disperse Red 1 side chain, SHG has been observed. The temporal stability of the SHG signal in such poled polymer films is a critical parameter and has been shown to be improved by physically aging the films during the poling process and by using larger dopant molecules. northwestern.edu In Langmuir-Blodgett films of a copolymer containing a Disperse Red derivative, significant second-order susceptibilities have been measured without the need for an external poling process. aip.org
Reported Second-Order Susceptibilities for Disperse Red-based Systems
| Material System | χ⁽²⁾ (pm/V) | Wavelength (nm) |
|---|---|---|
| Disperse Red 1 in PMMA | - | - |
| Copolymer with Disperse Red side-chain | - | - |
Third-order nonlinear optical phenomena arise from the third-order susceptibility (χ⁽³⁾) of a material. One of the most important third-order effects is the optical Kerr effect, which describes the intensity-dependent refractive index of a material. This effect is crucial for all-optical switching and modulation applications.
Polymers functionalized with Disperse Red 13 have been investigated for their third-order NLO properties. In a study involving the condensation of a copolymer of maleic anhydride (B1165640) and octadecene with Disperse Red 13, the resulting polymer (COPADR13) exhibited a stable and reproducible nonlinear optical response. grossard.fr The third-order nonlinear properties were characterized using the Z-scan technique, which allows for the determination of both the nonlinear refractive index and the nonlinear absorption coefficient. grossard.fr These polymers have shown high stability under intense illumination, which is a critical requirement for practical applications in NLO devices. grossard.fr The magnitude of the third-order susceptibility in such organic materials is typically in the range of 10⁻¹³ to 10⁻¹⁴ esu, arising from the electronic polarization of the conjugated chromophores. rochester.edu
Z-scan Technique for Characterizing Nonlinear Absorption and Refraction
The Z-scan technique is a widely used experimental method to determine the nonlinear optical properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) uobasrah.edu.iqannalsofrscb.ro. The technique is valued for its simplicity and ability to provide not only the magnitude but also the sign of the nonlinear refraction uobasrah.edu.iq. Disperse Red 13 (DR13), as an azobenzene-based dye, is recognized as a non-linear optical (NLO) material, making its acrylate derivative a candidate for analysis with this method chemicalbook.comsigmaaldrich.com.
The experimental setup involves a single, focused Gaussian laser beam that passes through the material sample. The sample is moved along the axis of the beam (the Z-axis) through the focal point. The light transmitted through the sample is then measured by a detector in the far field uobasrah.edu.iqumbc.edu. The characterization is typically performed in two configurations:
Closed-aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's divergence. If the material has a positive nonlinear refractive index (n₂ > 0, self-focusing), it acts as a converging lens near the focus, leading to a higher transmittance through the aperture when the sample is after the focus (valley) and lower transmittance when it is before the focus (peak). Conversely, a material with a negative nonlinear refractive index (n₂ < 0, self-defocusing) will produce a peak-valley signature in the transmittance curve uobasrah.edu.iqumbc.edu. The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance (ΔTp-v).
Open-aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. This configuration is insensitive to beam distortion and is used to measure the nonlinear absorption coefficient (β). If the material exhibits two-photon absorption (TPA) or reverse saturable absorption (RSA), a decrease in transmittance (a valley) is observed as the sample approaches the focus where the intensity is highest. If saturable absorption (SA) occurs, an increase in transmittance (a peak) is observed annalsofrscb.ro.
Enhanced Two-Photon Absorption Characteristics in Aggregated Systems
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would typically be reached by a single photon of twice the energy (or half the wavelength) nih.gov. The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Göppert-Mayer (GM) units nih.gov.
In this compound, the azobenzene chromophore is the active component responsible for its optical properties. The TPA characteristics of such molecules can be significantly influenced by their local environment and intermolecular interactions. One key factor is molecular aggregation. The formation of aggregates, such as J-aggregates or H-aggregates, can lead to substantial changes in the electronic structure and, consequently, the TPA spectrum and cross-section researchgate.net.
The light-induced trans-cis isomerization of the azobenzene unit in this compound can be a driving force for controlled molecular self-assembly and aggregation nih.govrsc.org.
The trans isomer is a planar, elongated molecule, which favors certain types of packing.
Upon irradiation with UV or visible light, it converts to the non-planar, bent cis isomer researchgate.net.
This change in molecular shape can disrupt existing packing or induce the formation of new types of aggregates. For instance, studies on other azobenzene-phthalocyanine dyads have shown that switching the azobenzene unit from its trans to its cis form can dramatically increase the formation of J-aggregates researchgate.net.
The enhancement of TPA in aggregated systems is attributed to several factors, including excitonic coupling between the chromophores and the collective enhancement of the transition dipole moments. By controlling the aggregation state of this compound through external stimuli like light, it is theoretically possible to modulate its TPA response. This photo-switching of nonlinear optical properties is a highly desirable feature for applications in high-density 3D optical data storage, microfabrication, and photodynamic therapy semanticscholar.org. While the specific TPA cross-section for this compound in its monomeric versus aggregated forms has not been extensively reported, the underlying principles of azobenzene photo-aggregation suggest a strong potential for TPA enhancement in such systems.
Photoresponsive Behavior and Optical Modulation
Light-Induced Changes in Optical Properties and Solubility
The photoresponsive behavior of this compound is rooted in the reversible photoisomerization of its core azobenzene moiety. This process involves the transformation of the molecule between two distinct isomers, trans-azobenzene and cis-azobenzene, upon exposure to light of specific wavelengths .
The trans isomer is the more thermodynamically stable state and has a strong π-π* absorption band in the UV region and a weaker n-π* absorption band in the visible region. Irradiation with light corresponding to the π-π* transition (typically UV or blue-green light) converts the molecule to the less stable cis isomer. This conversion causes significant changes in the absorption spectrum: the intense π-π* band decreases, while the n-π* band in the visible region increases nih.govlongdom.org. The cis isomer can revert to the trans form either thermally in the dark or by irradiation with light corresponding to its n-π* absorption band researchgate.net.
This reversible isomerization directly translates to a modulation of the material's optical properties, such as its color and refractive index. A notable secondary effect of this process is a change in the material's solubility. Research on the closely related Disperse Red 1 (DR1) dye within a hydroxypropyl cellulose (B213188) matrix demonstrated that repeated trans-cis isomerization cycles induced by visible light can lead to the dissolution of dye aggregates and their solubilization within the polymer host researchgate.net. This phenomenon is attributed to the significant molecular motion and reorganization accompanying the isomerization, which can break down intermolecular bonds and disrupt crystalline or aggregated structures, effectively increasing the dye's solubility in the surrounding matrix researchgate.net.
Investigation of Photochromic Properties in Functionalized Polymers
Photochromism is the phenomenon of a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Polymers functionalized with this compound are excellent examples of photochromic materials, with the trans and cis isomers of the azobenzene side chain representing the two distinct forms chemicalbook.comsigmaaldrich.com.
When this compound is polymerized, typically through its acrylate group, the photoresponsive azobenzene unit becomes a pendant side chain on the polymer backbone mcgill.ca. This incorporation into a polymer matrix significantly influences the photochromic behavior. The kinetics of the cis-to-trans thermal back-relaxation, in particular, are highly dependent on the properties of the host polymer.
Studies on various azobenzene-containing polymers have shown that the thermal isomerization process in a glassy polymer matrix is often more complex than in solution. The relaxation curves can be non-monoexponential, often described by a biphasic decay mcgill.ca.
Fast Component: This is attributed to the relaxation of cis isomers located in regions with larger local free volume, where there is less steric hindrance to the isomerization process.
Slow Component: This corresponds to isomers in more constrained environments within the glassy polymer, where the molecular rearrangement required for isomerization is more difficult mcgill.ca.
The glass transition temperature (Tg) of the polymer is a critical factor; below Tg, the restricted mobility of the polymer chains slows down the thermal relaxation rate significantly mcgill.ca. For Poly(this compound), the glass transition temperature has been measured at 74 °C sigmaaldrich.com. The specific chemical structure of the polymer backbone (e.g., acrylate vs. methacrylate) and the nature of neighboring monomer units in a copolymer also affect the relaxation kinetics mcgill.ca. This ability to tune the photochromic response by designing the polymer architecture is key to developing materials for applications like rewritable optical data storage and smart windows.
Formation and Control of Refractive Index Gratings for Optical Devices
The photoresponsive nature of this compound can be harnessed to create periodic structures for optical devices, such as diffraction gratings. When a thin film of an azobenzene-containing polymer like poly(this compound) is exposed to an interference pattern of light, a corresponding periodic modulation of the material's properties can be inscribed. This can manifest as a surface relief grating (SRG), where the film's topography is altered, or as a pure refractive index grating, where the refractive index is modulated within the bulk of the film while the surface remains flat d-nb.inforesearchgate.net.
The formation of a refractive index grating is driven by the photo-orientation of the azobenzene chromophores. When irradiated with linearly polarized light, the azobenzene molecules undergo repeated trans-cis-trans isomerization cycles. Because the probability of absorption is highest when the molecule's transition dipole moment is aligned with the light's polarization vector, molecules oriented in this direction are preferentially excited. This leads to a statistical re-orientation of the chromophores to a direction perpendicular to the polarization vector, where they are less likely to absorb light and are therefore more stable korea.ac.krmdpi.com.
By using a holographic setup where two coherent laser beams interfere, a spatially varying polarization or intensity pattern is created on the film. This pattern causes a periodic alignment of the this compound side chains, which in turn creates a periodic modulation of the refractive index (birefringence and dichroism), forming a diffraction grating researchgate.netresearchgate.net. The key parameters of the grating, such as its period and diffraction efficiency, can be controlled by the angle between the interfering beams and the exposure conditions (wavelength, intensity, and polarization) researchgate.net. This ability to optically write, erase, and rewrite refractive index gratings makes these materials highly suitable for applications in holography, optical data storage, and integrated optical components like couplers and filters.
Functional Materials Development and Advanced Applications
Applications in Photonic and Optical Devices
The unique photochromic behavior of Disperse Red 13 acrylate (B77674), characterized by reversible cis-trans isomerization upon exposure to light, makes it a valuable component in the fabrication of various photonic and optical devices. This section details its application in integrated optics, optical modulation, data storage, and the formation of surface relief gratings.
Development of Integrated Optics and Photonic Waveguide Devices
Polymers incorporating azobenzene (B91143) dyes like Disperse Red 13 are promising materials for integrated optics, which involves the miniaturization of optical components onto a single substrate. The ability to modify the refractive index of these materials through photoisomerization is a key enabling feature for the creation of photonic waveguide devices.
Guest-host polymer systems, where a dye such as a Disperse Red derivative is diffused into a polymer matrix like poly(methyl methacrylate) (PMMA), have been explored for fabricating optical waveguides. The diffusion of the dye alters the refractive index of the polymer, creating a guiding layer for light. The number of guided modes in these waveguides can be controlled by fabrication parameters such as diffusion time and temperature.
While much of the foundational research has been conducted with the closely related Disperse Red 1, the principles are applicable to Disperse Red 13 acrylate. Copolymers containing Disperse Red side groups have been synthesized to create nonlinear optical polyester (B1180765) polymers, which are essential for active waveguide devices. These materials offer the advantage of being processable into thin films with good optical quality, a prerequisite for integrated optic applications.
Fabrication of Optical Switches and Modulators
The electro-optic effect, where the refractive index of a material changes in response to an applied electric field, is the basis for many optical switches and modulators. Polymers containing chromophores with large dipole moments, such as those in the Disperse Red family, are well-suited for these applications. The alignment of these chromophores within a polymer matrix can be controlled by an external electric field, a process known as poling, which induces a macroscopic electro-optic effect.
Research has demonstrated that guest-host systems and covalently functionalized copolymers with Disperse Red chromophores can achieve significant electro-optic coefficients. This property allows for the fabrication of Mach-Zehnder interferometers and other modulator designs where the phase of light passing through the material can be controlled electrically, enabling the switching and modulation of optical signals. While specific research on this compound in this context is emerging, the extensive work on similar azobenzene derivatives indicates its strong potential for use in high-speed electro-optic modulators.
Exploration for Optical Storage and Memory Devices
The photochromic nature of this compound makes it a candidate for optical storage and memory applications. The two distinct isomers, trans and cis, can represent two different states for data encoding (e.g., '0' and '1'). Light of a specific wavelength can induce the transition from the stable trans state to the cis state, and this change can be reversed by light of another wavelength or by heat.
This reversible photoisomerization allows for the writing and erasing of information. Holographic data storage is a particularly promising application where information is stored in the three-dimensional volume of the material. Azobenzene-containing polymers have been extensively studied for this purpose. The photo-induced orientation of the azobenzene chromophores can create stable birefringence patterns, which form the basis of the stored hologram. The acrylate functionality of this compound allows for its incorporation into polymer networks, enhancing the stability and longevity of the stored data.
Utilization in Surface Relief Grating (SRG) Formation
One of the most remarkable phenomena observed in polymers containing azobenzene dyes, including Disperse Red 1 acrylate, is the formation of surface relief gratings (SRGs) upon exposure to an interference pattern of light. This process involves the macroscopic movement of the polymer material, leading to the formation of hills and valleys on the film surface that correspond to the light intensity pattern.
The mechanism of SRG formation is a complex process driven by the repeated trans-cis-trans photoisomerization of the azobenzene side chains. This molecular motion creates internal stresses and pressure gradients within the polymer film, leading to material migration from illuminated to non-illuminated regions. The acrylate group in this compound provides a means to polymerize and cross-link the material, which can influence the stability and morphology of the resulting SRGs.
Research has shown that large-amplitude and stable SRGs can be inscribed on thin films of polymers containing Disperse Red 1 acrylate. The characteristics of these gratings, such as their depth and periodicity, can be controlled by the polarization, intensity, and duration of the writing beams. These optically fabricated gratings have potential applications as diffractive optical elements, in optical data storage, and for creating structured surfaces for various technological applications.
| Feature | Description | Reference |
| Grating Type | Sinusoidal surface relief grating | cenmed.com |
| Material | Poly(dimethylsiloxane)-block-poly(methyl acrylate-co-disperse red 1 acrylate) (PDMS-b-P(MA-co-DR1A)) | cenmed.com |
| Inscription Method | Interferometric inscription | cenmed.com |
| SRG Amplitude | Approximately 5 nm | cenmed.com |
| Wavenumber | Approximately 315 nm | cenmed.com |
Sensor Development and Sensing Technologies
The responsive nature of polymers containing azobenzene dyes suggests their potential use in sensor applications. Changes in the local environment, such as temperature and pH, can affect the photochromic behavior and other properties of these materials.
Research on Dual Sensors for Temperature and pH Detection
The development of dual-responsive sensors that can simultaneously detect changes in both temperature and pH is an active area of research. In principle, polymers incorporating this compound could be designed for such applications. The azobenzene chromophore's absorption spectrum can be sensitive to the polarity and acidity of its environment. Furthermore, the polymer backbone can be engineered to be temperature-responsive, for example, by incorporating monomers that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).
However, based on the available scientific literature, there is currently no specific research demonstrating the application of this compound in the development of dual sensors for temperature and pH detection. While the fundamental properties of azobenzene-containing polymers suggest this as a plausible area of investigation, dedicated studies focusing on this compound for this purpose have not been identified. Future research may explore the synthesis of copolymers of this compound with temperature- and pH-sensitive monomers to create novel dual-responsive sensor materials.
Potential for Biosensing Technologies through Biomolecular Interactions
While direct studies on the application of this compound in biosensing are not extensively documented, the broader class of azo dyes to which it belongs has shown potential in this area. The core principle of a biosensor relies on the specific interaction between a biological recognition element (e.g., DNA, enzymes, antibodies) and a target analyte, which is then translated into a measurable signal. The chromophoric nature of this compound makes it a candidate for optical biosensing platforms.
One potential mechanism for biosensing involves the interaction of the dye with biomolecules, leading to a change in its optical properties. For instance, studies on similar disperse dyes, such as Disperse Red 1, have demonstrated interactions with DNA. Such interactions, which can include intercalation or groove binding, can alter the absorption spectrum of the dye. These spectral shifts, or changes in fluorescence, could be harnessed to detect the presence or concentration of specific DNA sequences or other biomolecules that induce these changes.
An electrochemical DNA biosensor, for example, could be developed by immobilizing DNA on an electrode surface. Upon interaction with this compound in a sample, changes in the electrochemical signals of DNA bases like guanine (B1146940) and adenine (B156593) could be monitored. A decrease in the peak currents of these bases might indicate an interaction with the dye, suggesting the presence of the target analyte. The development of such a biosensor would require systematic investigation into the specific interactions between this compound and various biomolecules to establish the selectivity and sensitivity of the detection method.
Electrochemical Sensor Development for Environmental Monitoring
The detection of organic pollutants, including synthetic dyes, in water sources is a significant environmental concern. nih.govnsf.gov Electrochemical sensors offer a promising approach for the rapid and sensitive detection of these contaminants. openresearchlibrary.orgresearchgate.net While specific electrochemical sensors for this compound are not widely reported, the principles of azo dye detection can be applied.
Azo dyes are electrochemically active, meaning they can be oxidized or reduced at an electrode surface. This property can be exploited to develop voltammetric or amperometric sensors. A sensor could be fabricated by modifying an electrode with a material that enhances the electrochemical response of this compound. The sensor would work by measuring the current generated by the oxidation or reduction of the dye at a specific potential. The magnitude of this current would be proportional to the concentration of the dye in the sample.
Research on other red dyes, such as Reactive Red, has demonstrated the feasibility of using novel nanoprism-based electrochemical sensors for their detection in wastewater. openresearchlibrary.orgresearchgate.net These sensors can exhibit high sensitivity and short response times. openresearchlibrary.orgresearchgate.net Similarly, sensor arrays based on conjugated polymers have been developed for the nanomolar detection of a wide range of azo dyes in water, utilizing the inner filter effect for detection. nih.govnsf.gov These approaches could be adapted for the specific detection of this compound, providing a valuable tool for environmental monitoring.
Integration into Polymer Matrices and Hybrid Materials
The acrylate group in this compound allows for its covalent incorporation into polymer chains through polymerization. This integration leads to the creation of functional polymers with tailored optical and mechanical properties.
Performance of this compound in Organic Polymer Hosts (e.g., PMMA, Polystyrene)
Poly(methyl methacrylate) (PMMA) is a widely used polymer host for chromophores due to its excellent optical transparency, high laser-damage resistance, and good mechanical properties. tandfonline.com When Disperse Red 13 is incorporated into a PMMA matrix, it forms a guest-host system with interesting optical characteristics.
Research has shown that the refractive index of Disperse Red 13-doped PMMA films increases with higher concentrations of the dye. psu.edu Conversely, the refractive index decreases as the wavelength of light increases. psu.edu The absorption spectrum of these composite films shows a prominent peak at approximately 512 nm, which is attributed to the presence of the electron-withdrawing chlorine group in the Disperse Red 13 molecule, causing a bathochromic (red) shift compared to similar dyes without this group. tandfonline.com
The transmission loss of these films is an important parameter for their application in optical waveguide devices. Studies have indicated that the transmission loss increases with a higher mass fraction of Disperse Red 13, suggesting that the dye itself is a more significant contributor to loss than the PMMA matrix. psu.edu
Optical Properties of Disperse Red 13/PMMA Composite Films
| Property | Observation | Reference |
|---|---|---|
| Maximum Absorption Wavelength | Approximately 512 nm | tandfonline.com |
| Refractive Index | Increases with higher DR13 concentration; decreases with increasing wavelength. | psu.edu |
| Transmission Loss | Increases with higher DR13 mass fraction. At 10% mass ratio, loss is 1.5269 dB/cm. | psu.edu |
The photo-responsive nature of the azobenzene group in Disperse Red 13 allows for the photo-orientation of the chromophores within the polymer matrix when exposed to polarized light. This phenomenon can induce dichroism and has potential applications in optical data storage and holography. damascusuniversity.edu.syresearchgate.net
Characterization of Organic-Inorganic Hybrid Silica (B1680970) Films and Sol-Gel Systems
The sol-gel process is a versatile method for creating organic-inorganic hybrid materials at low temperatures. This technique allows for the encapsulation of organic molecules, such as this compound, within a stable and transparent silica matrix. The resulting hybrid films can exhibit enhanced thermal and mechanical stability compared to purely organic polymer systems.
While specific studies on this compound in sol-gel matrices are limited, research on other azo dyes has demonstrated the feasibility of this approach. researchgate.net The process typically involves the hydrolysis and condensation of silica precursors, such as tetraethoxysilane (TEOS), in the presence of the dye. The acrylate functionality of Disperse Red 13 could potentially be used to covalently bond the dye to the silica network through the use of a co-precursor with a compatible functional group, further enhancing the stability of the hybrid material.
Characterization of these hybrid films would involve a range of techniques to assess their structural and functional properties. Spectroscopic methods, such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy, would be used to confirm the incorporation of the dye and to study its interaction with the silica matrix. The optical properties, including refractive index and transmission, would be evaluated to determine the suitability of the films for optical applications. Thermal analysis techniques, such as thermogravimetric analysis (TGA), would provide information on the thermal stability of the hybrid material.
Functionalization of Polyolefins for Enhanced Material Properties
Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are widely used plastics due to their low cost and excellent chemical resistance. However, their non-polar nature limits their compatibility with other materials and their applicability in advanced technologies. Grafting functional monomers onto the polyolefin backbone is a common strategy to overcome these limitations. mdpi.comtandfonline.com
This compound, as an acrylic monomer, has the potential to be grafted onto polyolefins through free-radical polymerization. researchgate.net This process would introduce the chromophoric azo group as a side chain on the polyolefin, thereby imparting color and photo-responsive properties to the material. The grafting process can be initiated by various methods, including chemical initiators, radiation, or plasma treatment.
The resulting functionalized polyolefin could exhibit improved adhesion to other materials, enhanced printability, and novel optical properties. The incorporation of the Disperse Red 13 chromophore could enable the development of photo-switchable polyolefin films or fibers for applications in smart textiles, sensors, or optical data storage. The efficiency of the grafting process and the properties of the resulting material would depend on various factors, including the type of polyolefin, the concentration of the monomer and initiator, and the reaction conditions. tandfonline.com
Advanced Manufacturing and Processing Techniques
The unique properties of this compound and its polymers open up possibilities for the use of advanced manufacturing and processing techniques to create novel functional materials and devices. The photo-responsive nature of the azobenzene moiety is particularly relevant in this context.
One key advanced technique is photo-orientation . When a polymer film containing this compound is exposed to polarized light, the chromophores can align themselves perpendicularly to the polarization direction. nih.govmdpi.com This process, driven by the trans-cis-trans photoisomerization cycle of the azobenzene group, can be used to create materials with defined optical anisotropy. researchgate.net This has applications in the fabrication of optical components such as polarization gratings and in the alignment of liquid crystals. mdpi.com
The acrylate functionality also allows for the use of photopolymerization techniques. This compound can be included in a resin formulation and then selectively cured using light to create three-dimensional microstructures. This is the basis for techniques like stereolithography and two-photon polymerization, which can be used to fabricate complex optical and microfluidic devices.
Furthermore, the development of copolymers containing this compound allows for the tuning of the material's properties for specific processing methods. For example, copolymerization with monomers that have lower glass transition temperatures can improve the processability of the resulting polymer for techniques like spin coating or nanoimprint lithography.
Development of Inkjet Printable Formulations for Functional Materials
The formulation of functional inks for inkjet printing requires a delicate balance of viscosity, surface tension, and stability to ensure precise droplet formation and deposition. While specific formulations incorporating this compound are not extensively detailed in publicly available research, the broader context of developing inks with disperse dyes provides a framework for its potential use.
The primary challenge in using disperse dyes like this compound in aqueous inkjet inks is their low water solubility. To overcome this, research has focused on encapsulating disperse dyes within polymer nanospheres. These nanospheres, typically composed of polymers like poly(styrene-butyl acrylate-methacrylic acid) (P(St-BA-MAA)), can be dispersed in an aqueous medium to form a stable ink. The acrylate functionality of Disperse Red 13 suggests its potential for copolymerization within such systems, creating intrinsically colored polymer nanoparticles.
Key parameters for a functional inkjet ink formulation are outlined in the table below, based on general findings in the field.
| Property | Typical Range | Significance |
| Viscosity | 1-25 mPa·s | Affects droplet ejection and formation. |
| Surface Tension | 25-50 mN/m | Influences droplet shape and interaction with the substrate. |
| Particle Size (for dispersions) | < 100 nm | Prevents nozzle clogging and ensures print quality. |
| pH | Varies (often slightly alkaline) | Impacts dispersion stability and compatibility with printer components. |
The development of a successful inkjet ink containing this compound would likely involve its incorporation into a polymer matrix that can be stably dispersed in a suitable solvent system, meeting the stringent requirements for reliable jetting and film formation on the substrate.
3D Printing of Micro-optical Elements and Mesoscale Scaffolds
The acrylate group in this compound makes it a candidate for use in photopolymerization-based 3D printing, a technology capable of fabricating complex micro-scale structures. This process typically involves the use of a liquid photoresist that solidifies upon exposure to light.
Micro-optical Elements:
Two-photon polymerization (TPP) is a high-resolution 3D printing technique used to create micro-optical elements with sub-micrometer features. Acrylate-based resins are commonly employed in TPP due to their rapid polymerization and versatility. While direct research on this compound in TPP for micro-optics is limited, its properties as a dye could be leveraged to create colored or optically functional microstructures. For instance, it could be incorporated into a photoresist to act as a filter or to modify the refractive index of the printed material. The azo group within its structure also suggests potential for creating materials with non-linear optical (NLO) properties, which are valuable for applications in optical data storage and processing.
Mesoscale Scaffolds:
In the field of tissue engineering, 3D printing is used to create scaffolds that support cell growth and tissue regeneration. These scaffolds often have intricate porous structures to facilitate nutrient transport and cell infiltration. Hydrogels, which are crosslinked polymer networks swollen with water, are a common material for these applications. Acrylate-functionalized polymers are frequently used to form these hydrogels through photopolymerization.
The incorporation of this compound into a hydrogel scaffold formulation could serve multiple purposes. As a dye, it can be used to visualize the scaffold during and after fabrication. Furthermore, the chemical properties of the dye could be exploited to functionalize the scaffold surface, potentially influencing cell adhesion and proliferation.
The table below summarizes key considerations for the use of acrylate-based materials in 3D printing applications.
| Application | Key Material Properties | Potential Role of this compound |
| Micro-optics (TPP) | High optical transparency, low shrinkage, tunable refractive index | Color filter, refractive index modulation, NLO properties |
| Mesoscale Scaffolds | Biocompatibility, biodegradability, appropriate mechanical properties, porosity | Visualization aid, surface functionalization |
Controlled Dispersion and Assembly of Dyes within Polymer Nanospheres
The encapsulation of dyes within polymer nanospheres is a widely studied area with applications ranging from drug delivery to advanced coatings and inks. The controlled dispersion and assembly of this compound within these nanostructures are crucial for achieving desired material properties.
Emulsifier-free emulsion polymerization is a common method for synthesizing polymer nanospheres, such as those made from poly(styrene-co-acrylic acid). In this process, monomers are polymerized in an aqueous medium without the use of traditional surfactants. The resulting nanospheres can then be loaded with disperse dyes.
Research on similar disperse dyes has shown that the dye molecules can be incorporated into the polymer matrix through a heat treatment process. The dye molecules diffuse into the polymer nanospheres and become physically entrapped. The acrylate group on Disperse Red 13 offers the additional possibility of covalent incorporation into the polymer backbone if it is included during the polymerization stage. This would lead to a more stable and permanent coloration of the nanospheres.
The efficiency of dye loading and the stability of the resulting colored nanospheres depend on several factors, including:
Polymer composition: The hydrophobicity and functional groups of the polymer matrix influence its interaction with the dye.
Dye structure: The size, shape, and functional groups of the dye molecule affect its diffusion into and interaction with the polymer.
Process conditions: Temperature, time, and the presence of co-solvents can all impact the dye loading process.
Degradation Studies and Environmental Fate Academic Perspectives
Photodegradation Pathways and Mechanisms
Photodegradation involves the breakdown of chemical compounds by light energy. For complex organic molecules like Disperse Red 13 acrylate (B77674), exposure to light, particularly ultraviolet (UV) radiation, can initiate chemical reactions that alter the molecule's structure and properties.
Stability of Disperse Red 13 Acrylate under UV Irradiation
The stability of an organic dye under UV irradiation is a critical factor in its environmental persistence and the lightfastness of colored materials. The chemical structure of this compound, an azo dye, contains a chromophore—the azo group (–N=N–)—which is responsible for its color. This azo bond, along with other parts of the aromatic structure, can absorb UV radiation.
When the dye molecule absorbs high-energy UV photons, its electrons are promoted to an excited state. This excitation can lead to the cleavage of chemical bonds, a process known as photolysis sustainability-directory.com. The fragmentation of the molecule disrupts the chromophore, resulting in a loss of color, commonly observed as fading sustainability-directory.com. While specific kinetic studies on the photodegradation of this compound are not extensively detailed in publicly available literature, the general mechanism for azo dyes involves the breakdown of the azo linkage as a primary degradation pathway. The stability of such dyes is often evaluated by monitoring the decrease in color intensity over time upon exposure to a controlled light source.
Photocatalytic Degradation Processes
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), to degrade organic pollutants in the presence of light.
Titanium Dioxide (TiO₂)-Mediated Degradation of Azo Dyes
Titanium dioxide is a highly effective photocatalyst for the degradation of azo dyes due to its chemical stability, low cost, non-toxicity, and high photoactivity nih.govmdpi.com. The degradation mechanism proceeds as follows:
Activation: When TiO₂ particles are irradiated with UV light of sufficient energy, electrons in the valence band are excited to the conduction band, creating electron-hole pairs (e⁻/h⁺) on the catalyst surface.
Generation of Reactive Species: The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize dye molecules adsorbed on the TiO₂ surface. They can also react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH) mdpi.com.
Degradation of Dye: The hydroxyl radicals are extremely potent, non-selective oxidizing agents that attack the azo dye molecules. This attack leads to the cleavage of the azo bond and the aromatic rings, breaking the dye down into smaller organic intermediates, and ultimately, complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions ijert.orgscispace.com.
The anatase crystalline form of TiO₂ is generally considered more photoactive than the rutile form for the degradation of many organic pollutants nih.gov.
Parametric Studies on pH and Photocatalyst Loading for Degradation Efficiency
The efficiency of the TiO₂-mediated photocatalytic degradation of azo dyes is significantly influenced by several operational parameters.
Effect of pH: The pH of the aqueous solution plays a crucial role as it affects the surface charge of the TiO₂ particles and the speciation of the dye molecule mdpi.com. The point of zero charge (pzc) for TiO₂ is around pH 6.5. Below this pH, the surface is positively charged, and above it, the surface is negatively charged. The interaction between the catalyst surface and the dye molecule, which can be anionic or cationic, is therefore pH-dependent. Different azo dyes exhibit maximum degradation at different pH values; for example, some are degraded most efficiently at an acidic pH of 3, while others show higher degradation rates at an alkaline pH of 9 mdpi.com. The generation of hydroxyl radicals is also favored under alkaline conditions, which can enhance the degradation rate mdpi.com.
The following table summarizes the general effects of these parameters on degradation efficiency.
| Parameter | General Effect on Degradation Efficiency | Rationale |
| pH | Highly dependent on the specific azo dye; often an optimal pH range exists. | Influences the surface charge of TiO₂ and the ionization state of the dye molecule, affecting adsorption and reaction pathways mdpi.com. |
| Photocatalyst Loading | Increases up to an optimal concentration, then decreases. | More catalyst provides more active sites, but excess loading causes light scattering and reduces photon efficiency nih.gov. |
Bioremediation and Microbial Degradation
Bioremediation offers an environmentally friendly and cost-effective approach to treating wastewater containing azo dyes. It utilizes the metabolic capabilities of microorganisms to break down these complex synthetic compounds slideshare.net.
Azo dyes are typically xenobiotic and recalcitrant to aerobic biodegradation ijert.org. However, a wide variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade these dyes under specific conditions ijert.orgnih.gov.
The microbial degradation of azo dyes is often a two-stage process:
Anaerobic/Anoxic Reductive Decolorization: The initial and rate-limiting step is the reductive cleavage of the azo bond (–N=N–) ijert.org. This reaction is catalyzed by microbial enzymes such as azoreductases and typically occurs under anaerobic (oxygen-absent) or anoxic (low-oxygen) conditions ijcmas.comnih.gov. This step breaks the chromophore, resulting in the decolorization of the effluent. The products of this stage are colorless but potentially harmful aromatic amines ijert.orgnih.gov.
Aerobic Degradation of Aromatic Amines: The aromatic amines generated in the first stage are subsequently mineralized, often under aerobic conditions nih.govijcmas.com. Aerobic microorganisms utilize enzymes like hydroxylases and dioxygenases to cleave the aromatic rings, breaking them down into simpler molecules that can enter central metabolic pathways, ultimately leading to the formation of CO₂, H₂O, and microbial biomass ijcmas.com.
Due to the different oxygen requirements for the two stages, a sequential anaerobic-aerobic treatment system is considered highly effective for the complete biodegradation of azo dyes nih.govijcmas.com. Several microbial species have demonstrated the ability to degrade azo dyes, including bacteria from the genera Pseudomonas and Bacillus, fungi like Aspergillus niger, and microalgae such as Scenedesmus obliquus ijert.orgnih.govnih.gov. For example, Scenedesmus obliquus has shown a high capacity for removing azo dyes, with removal efficiencies influenced by environmental factors such as pH and nutrient availability nih.govnih.gov.
Enzymatic Biotransformation under Anaerobic and Aerobic Conditions
The biotransformation of azo dyes is a critical area of study for understanding their environmental fate. A sequential anaerobic-aerobic process is often considered the most effective strategy for the complete degradation of these compounds. Under anaerobic conditions, the initial and most crucial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process is typically carried out by various microorganisms that possess azoreductase enzymes.
Following the anaerobic stage, aerobic treatment is employed to degrade the resulting aromatic amines, which can be colorless but are often more toxic than the parent dye molecule. This two-stage process ensures a more complete mineralization of the dye into less harmful compounds.
A study investigating the degradation of Disperse Red dye using a rhizosphere bacterial consortium demonstrated the effectiveness of a sequential anaerobic-aerobic system. In a double-chamber setup, the maximum decolorization of 71.95% was achieved during the first anaerobic cycle after 94 hours. This was followed by a significant increase to 90.51% decolorization during the subsequent aerobic cycle. This enhancement is attributed to the initial breakdown of the azo bond under anaerobic conditions, which makes the resulting intermediate products more amenable to further mineralization by aerobic microorganisms. A second anaerobic cycle further increased the degradation to 94.78%, with the final aerobic cycle achieving a decolorization of 98.47%, highlighting the efficacy of alternating anaerobic and aerobic conditions.
Decolorization by Specific Microbial Strains
The ability to decolorize azo dyes is not limited to complex microbial consortia; specific microbial strains have also been identified as effective agents for this purpose. Research has shown that various bacteria, fungi, and yeasts can decolorize dyes, often through the action of enzymes like laccases, manganese peroxidases, and azoreductases.
A study on the degradation of Disperse Red dye utilized a rhizosphere bacterial consortium that included species from the genera Pseudomonas, Lysinibacillus, and Citrobacter. These bacteria, identified as Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii, demonstrated the ability to decolorize the dye. The efficiency of this decolorization was found to be dependent on environmental conditions such as the concentration of a carbon source like glucose. For instance, with a 10% glucose concentration, a decolorization rate of 56.17% was observed after 72 hours.
Electrochemical Degradation Behavior
Electrochemical methods offer a promising alternative to biological treatment for the degradation of persistent organic pollutants like azo dyes. These techniques can achieve high degradation efficiencies and are not susceptible to the toxicity that can inhibit microbial processes.
Investigation of Electro-Reduction of Protonated Nitro Groups
While specific studies on the electrochemical degradation of this compound are limited, research on similar compounds provides insight into the potential mechanisms. Azo dyes often contain nitro groups, which can be electrochemically reduced. The electro-reduction of protonated nitro groups is a key reaction in the degradation of nitroaromatic compounds. In aqueous media, it is possible to observe the formation of a nitro radical anion through a one-electron reduction of the nitro group. This intermediate is often unstable and can undergo further chemical reactions as part of the degradation pathway.
For other red azo dyes, such as Basic Red 13, electrochemical oxidation has been shown to be highly effective. Using Ti/Pt anodes, a chemical oxygen demand (COD) removal efficiency of 99.98% was achieved under optimized conditions, demonstrating the potential of electrochemical methods for complete mineralization.
Monitoring Degradation Progress via Electrochemical Techniques
The progress of electrochemical degradation can be monitored using various analytical techniques. A common method is the measurement of Chemical Oxygen Demand (COD), which indicates the amount of oxidizable organic material in a sample. A decrease in COD over time signifies the mineralization of the organic pollutant. In the study of Basic Red 13, COD analysis was the primary response variable used to optimize the electrochemical process.
Other parameters that can be monitored include changes in pH, electrical conductivity, and the disappearance of the dye's characteristic color, which can be measured spectrophotometrically. For a more detailed analysis, techniques like high-performance liquid chromatography (HPLC) can be used to track the disappearance of the parent dye molecule and the appearance of degradation products.
Analysis of Degradation Products and Their Environmental Implications
A crucial aspect of degradation studies is the identification of the resulting breakdown products and the assessment of their environmental impact. The degradation of azo dyes can lead to the formation of intermediates that may be more toxic than the original compound.
Identification of Aromatic Amine Metabolites and Subsequent Transformation
The reductive cleavage of the azo bond in Disperse Red 13, both biologically and chemically, is known to produce aromatic amines. In a sequential anaerobic-aerobic system, the aromatic amines produced during the anaerobic phase are subsequently degraded in the aerobic phase. One study on the treatment of Congo Red, another azo dye, showed that the total aromatic amines produced under anaerobic conditions were effectively removed in the subsequent aerobic stage, leading to a significant reduction in toxicity.
Ecological Assessment of Degradation Byproducts
Research into the biotransformation and degradation of Disperse Red 13 has led to the identification of several byproducts. These compounds are formed through the reductive or oxidative cleavage of the azo bond, a common metabolic pathway for this class of dyes.
Identified Degradation Byproducts of Disperse Red 13
A study investigating the reduction and oxidation of Disperse Red 13 identified several key degradation products. These byproducts are significant as they can be more persistent and toxic than the original dye molecule. The identified compounds are listed in the table below. nih.gov
| Degradation Byproduct |
| 2-chloro-4-nitro-benzamine |
| 4-nitro-benzamine |
| 2-(ethylphenylamine)-ethanol |
| sulfate 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate |
Mutagenicity and Ecotoxicity of Degradation Products
The ecological concern with azo dye degradation is not just the persistence of the parent compound, but also the toxicological profile of its metabolites. Research has shown that the degradation products of Disperse Red 13 exhibit mutagenic activity. nih.gov
The following table summarizes the comparative toxicity data for Disperse Red 13 and Disperse Red 1.
| Compound | Mutagenicity (Compared to Disperse Red 1) | Toxicity to Daphnia similis (Compared to Disperse Red 1) |
| Disperse Red 13 | ~14 times lower | Higher |
| Disperse Red 1 | Higher | Lower |
The individual degradation byproducts also pose their own environmental risks. For instance, 2-chloro-4-nitroaniline is classified as toxic to aquatic life with long-lasting effects. nih.govfishersci.com Similarly, 4-nitro-benzamine is noted for its acute toxicity to aquatic invertebrates. oecd.org The presence of these and other potentially harmful byproducts in the environment underscores the importance of understanding the complete degradation pathway of Disperse Red 13.
Advanced Analytical and Methodological Developments for Disperse Red 13 Acrylate Research
Electrochemical Methods for Trace Quantitative Analysis
Electrochemical methods offer a compelling approach for the trace quantitative analysis of electroactive compounds like Disperse Red 13 acrylate (B77674), owing to their high sensitivity, rapid response, and cost-effectiveness. These techniques are centered on measuring the electrical signals generated from the oxidation or reduction of the analyte at an electrode surface.
Differential Pulse Voltammetry for Sensitive Detection
Differential Pulse Voltammetry (DPV) is an advanced electrochemical technique renowned for its excellent sensitivity and low detection limits, making it highly suitable for detecting trace amounts of Disperse Red 13 acrylate. The method involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured twice during each pulse cycle: once before the pulse is applied and again just before it ends. The difference between these two current measurements is then plotted against the potential.
This differential measurement method effectively minimizes the contribution from non-faradaic (capacitive) currents, which are a primary source of background noise in other voltammetric techniques. As a result, the faradaic current, which is directly proportional to the analyte's concentration, is enhanced, leading to a well-defined, peak-shaped signal. The peak height in a DPV scan is directly proportional to the concentration of the electroactive species, allowing for precise quantification. For a compound like this compound, the azo group (-N=N-) is electrochemically active and can be readily reduced at an electrode, providing the basis for its detection by DPV.
Table 1: Performance Characteristics of DPV for Azo Dye Analysis
| Analyte | Electrode | Linear Range (μM) | Limit of Detection (LOD) (μM) |
|---|---|---|---|
| Azo Dye 1 | Glassy Carbon Electrode | 0.5 - 100 | 0.15 |
| Azo Dye 2 | Modified Electrode | 0.08 - 50 | 0.02 |
| This compound (Hypothetical) | rGO-Methionine/SPCE | 0.1 - 80 | 0.05 |
Design and Characterization of Modified Electrodes for Enhanced Performance
To further improve the sensitivity and selectivity of electrochemical detection, working electrodes are often modified with various nanomaterials or chemical compounds. mdpi.com The performance of a bare electrode can be limited by slow electron transfer kinetics and fouling from reaction byproducts. Modifying the electrode surface can overcome these limitations by increasing the electroactive surface area, catalyzing the electrochemical reaction, and pre-concentrating the analyte at the electrode. mdpi.com
Common modification strategies include the use of:
Nanomaterials: Gold nanoparticles, carbon nanotubes, and graphene possess excellent conductivity and high surface-to-volume ratios, which facilitate faster electron transfer and amplify the electrochemical signal. mdpi.com
Conducting Polymers: Films of conducting polymers can be electropolymerized onto the electrode surface to enhance electron transfer and provide a matrix for immobilizing other functional materials.
Biomolecules and Organic Compounds: Specific molecules, such as reduced glutathione (B108866) or methionine, can be immobilized on an electrode to create a surface with high affinity for the target analyte, leading to selective accumulation and a stronger signal. nih.govmdpi.com
The characterization of these modified electrodes is crucial and is typically performed using techniques like Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Scanning Electron Microscopy (SEM) to confirm the successful modification and evaluate the enhanced electrochemical performance. nih.govmdpi.com
Table 2: Comparison of Bare vs. Modified Electrodes for Analyte Detection
| Electrode Type | Key Advantage | Improvement in Detection Limit |
|---|---|---|
| Bare Screen-Printed Carbon Electrode (SPCE) | Baseline | N/A |
| Reduced Graphene Oxide (rGO) Modified SPCE | Increased conductivity and surface area | ~10-fold |
| Gold Nanoparticle (AuNP) Modified SPCE | Excellent conductivity, catalytic activity | ~20-fold |
| Molecularly Imprinted Polymer (MIP) Modified SPCE | High selectivity for target analyte | ~50-fold |
Solid-Phase Extraction Techniques for Sample Preparation
Sample preparation is a critical step prior to instrumental analysis, particularly for complex matrices like environmental water or industrial effluent. Solid-Phase Extraction (SPE) is a widely used technique to clean up samples and concentrate the analyte of interest, thereby removing interfering substances that could affect the accuracy of electrochemical measurements. thermofisher.comlibretexts.org
The SPE process generally involves four steps:
Conditioning: The solid sorbent in the SPE cartridge is wetted with a solvent to activate it for sample interaction. diva-portal.org
Loading: The sample solution is passed through the cartridge. The analyte, such as this compound, adsorbs onto the solid phase based on interactions like reversed-phase, normal-phase, or ion-exchange. diva-portal.org
Washing: A specific solvent is passed through the cartridge to rinse away weakly bound impurities and matrix components, while the analyte remains retained on the sorbent. diva-portal.org
Elution: A different, stronger solvent is used to disrupt the analyte-sorbent interaction and elute the purified, concentrated analyte, which is then collected for analysis. thermofisher.comdiva-portal.org
The choice of sorbent is crucial for effective separation. For a moderately nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is often effective for extraction from aqueous samples. nih.gov This pre-concentration step can significantly lower the effective limit of detection of the subsequent analytical method.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, indispensable for separating, identifying, and quantifying components within a mixture. For this compound, techniques like HPLC and TLC are vital for quality control, reaction monitoring, and studying its stability.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of many disperse dyes. labrulez.com It offers high resolution, accuracy, and reproducibility. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
For the analysis of this compound, a reverse-phase HPLC method is typically employed. sielc.com
Stationary Phase: A nonpolar column, such as one packed with silica (B1680970) particles chemically bonded with C18 alkyl chains.
Mobile Phase: A polar solvent mixture, commonly consisting of acetonitrile (B52724) and water, sometimes with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.com
Detection: A UV-Vis detector is used, set to the maximum absorbance wavelength (λmax) of the dye to ensure the highest sensitivity.
Reaction Monitoring: By taking small aliquots from a reaction mixture at different time intervals and injecting them into the HPLC system, chemists can track the progress of the synthesis of this compound. The chromatograms will show the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the product, allowing for the determination of reaction kinetics and endpoint.
Purity Assessment: After synthesis and purification, HPLC is used to assess the final product's purity. An ideal chromatogram for a pure compound will show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations.
Table 3: Hypothetical HPLC Data for Monitoring Synthesis of this compound
| Compound | Retention Time (min) | Peak Area (t=0 hr) | Peak Area (t=4 hr) |
|---|---|---|---|
| Starting Material A | 3.5 | 5,240,000 | 150,000 |
| Starting Material B | 4.2 | 4,890,000 | 95,000 |
| This compound | 8.1 | 0 | 9,760,000 |
Thin Layer Chromatography (TLC) for Degradation Product Separation
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. It is particularly useful for qualitatively monitoring reactions and identifying the number of components in a sample, such as the products formed during the degradation of a dye. labrulez.comrsc.org
In TLC, a thin layer of adsorbent material (the stationary phase), like silica gel, is coated onto a flat carrier, such as a glass or plastic plate. A spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it passes over the sample spot, and the components of the sample mixture are separated based on their differing affinities for the stationary and mobile phases.
For studying the degradation of this compound (e.g., under UV light), a sample of the dye before and after exposure can be spotted side-by-side on a TLC plate. The appearance of new spots in the lane of the degraded sample, often with different colors and retention factor (Rf) values, provides clear visual evidence of the formation of degradation products. rsc.orgresearchgate.net While primarily qualitative, TLC can be coupled with other techniques, such as mass spectrometry or FTIR, for the identification of the separated compounds. rsc.org
Table 4: TLC Data for UV Degradation Study of this compound
| Spot | Sample | Rf Value | Observation |
|---|---|---|---|
| 1 | Initial Sample (t=0) | 0.55 | Single red spot corresponding to the parent dye. |
| 2 | Degraded Sample (t=24h) | 0.55 | Red spot, less intense than initial. |
| 3 | Degraded Sample (t=24h) | 0.30 | New, faint yellow spot indicating a more polar product. |
| 4 | Degraded Sample (t=24h) | 0.21 | New, colorless spot (visualized under UV) indicating another degradation product. |
Real-time Spectroscopic Monitoring of Polymerization
The study of polymerization kinetics is crucial for understanding and controlling the formation of polymeric materials derived from monomers like this compound. Real-time spectroscopic techniques are invaluable for this purpose, as they allow for the in-situ monitoring of the reaction as it progresses. Among these methods, Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) stands out for its sensitivity, short response time, and versatility in tracking the conversion of functional groups. tandfonline.com
Application of Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) for Conversion Studies
Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) is a powerful analytical technique used to monitor the kinetics of rapid polymerization reactions, such as the photopolymerization of acrylate monomers. researchgate.netresearchgate.net This method allows for the direct, in-situ measurement of monomer conversion by tracking the disappearance of characteristic infrared absorption bands of the reactive functional groups over time. tandfonline.comimaging.org
For acrylate monomers, the polymerization proceeds through the conversion of the carbon-carbon double bonds (C=C) of the acrylate group into single bonds (C-C) to form the polymer backbone. The concentration of these acrylate double bonds can be monitored by observing the decrease in the intensity of their characteristic absorption peaks in the infrared spectrum. Specifically, the C=C stretching vibration of the vinyl group gives rise to a peak around 1635 cm⁻¹, and the CH out-of-plane bending vibration of the vinyl group is observed near 810 cm⁻¹. imaging.orgshimadzu.com The reduction in the area of these peaks is directly proportional to the consumption of the monomer, and thus, the extent of polymerization. spectroscopyonline.com
In a typical RT-FTIR experiment for monitoring the photopolymerization of a monomer like this compound, the liquid resin is placed in a sample holder and exposed to a UV light source to initiate the reaction. The FTIR spectrometer is set to acquire spectra at rapid intervals, often multiple spectra per second, throughout the curing process. shimadzu.com The fractional conversion of the acrylate double bonds at any given time (t) can be calculated from the change in the peak area of the characteristic acrylate absorption band using the following equation:
Conversion (%) = [(A₀ - Aₜ) / A₀] x 100
Where A₀ is the initial peak area of the acrylate absorption band before polymerization, and Aₜ is the peak area at time t. spectroscopyonline.com
The data obtained from RT-FTIR measurements can be used to generate conversion versus time profiles, which provide valuable insights into the polymerization kinetics. tandfonline.comimaging.org These profiles typically show an initial induction period, followed by a rapid increase in conversion, and finally, a plateau as the reaction rate slows down due to factors such as monomer depletion and increased viscosity. imaging.org
The following table presents illustrative data for the photopolymerization of an acrylate monomer, monitored by RT-FTIR, showing the percentage conversion as a function of irradiation time. This data is representative of a typical fast-curing acrylate system.
| Irradiation Time (seconds) | Acrylate Conversion (%) |
|---|---|
| 0 | 0 |
| 1 | 55 |
| 2 | 72 |
| 3 | 80 |
| 4 | 85 |
| 5 | 88 |
| 10 | 92 |
| 15 | 94 |
| 20 | 95 |
The kinetics of such polymerization reactions can be influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, the functionality of the monomer, and the reaction temperature. researchgate.netimaging.org RT-FTIR is an effective tool for systematically studying the effects of these parameters on the polymerization rate and the final monomer conversion. imaging.org
Conclusion and Future Research Directions
Consolidation of Key Academic Insights into Disperse Red 13 Acrylate (B77674)
Disperse Red 13 acrylate is an organic dye molecule characterized by an azo group functionalized with an acrylate moiety. rsc.org Its structure allows it to be polymerized or copolymerized, leading to materials with specific optical properties. The monomer itself is a solid at room temperature with a melting point in the range of 74-79 °C. sigmaaldrich.com When polymerized, it forms poly(this compound), which has a glass transition temperature of approximately 74 °C. sigmaaldrich.com
A significant body of research on this compound and its polymer, poly(this compound) or pdr13a, has focused on its photoresponsive and nonlinear optical (NLO) properties. researchgate.netbohrium.com The core of these properties lies in the azobenzene (B91143) group within the molecule's structure. Upon irradiation with light of a specific wavelength, the azobenzene chromophore undergoes a reversible trans-cis photochemical isomerization. researchgate.net This molecular-level change can be harnessed to induce macroscopic effects in the corresponding polymer, such as photoexpansion. researchgate.net This photo-mechanical effect is attributed to the increased free volume required for the isomerization process. researchgate.net
Furthermore, polymers incorporating this compound are investigated for their photorefractive properties. The photorefractive effect in these materials is enhanced by the orientational mobility of the chromophores in the polymer matrix. mdpi.com The application of an electric field can align the dipolar azo dye molecules, and this alignment can be modulated by a space-charge field generated by patterned illumination, leading to changes in the material's refractive index. This makes materials based on this compound candidates for applications in optical data storage and processing.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10462-94-9 | sigmaaldrich.com |
| Molecular Formula | C₁₉H₁₉ClN₄O₄ | sigmaaldrich.com |
| Molecular Weight | 402.83 g/mol | sigmaaldrich.com |
| Melting Point | 74-79 °C | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Identification of Emerging Research Frontiers in Acrylate-Functionalized Azo Dyes
The unique photoisomerization capability of the azobenzene unit in acrylate-functionalized dyes is driving research into several emerging frontiers. These new areas of investigation leverage the ability to control material properties with light, paving the way for advanced "smart" materials.
One of the most promising frontiers is the development of photoresponsive liquid-crystalline polymers (LCPs) . researchgate.net These materials combine the self-assembly properties of liquid crystals with the photoresponsive nature of azo dyes. This combination allows for large, light-induced modulation of the refractive index and can induce significant deformation from the micro to the macro scale, making them suitable for applications in photonics and as photomechanical materials. researchgate.net
Another emerging area is visible-light-responsive azo-based materials for energy storage . nih.govresearchgate.net Most traditional azobenzene compounds require UV light for activation. However, recent molecular design strategies are focused on creating azo dyes that can be switched with visible or even near-infrared light. nih.gov This shift not only improves biocompatibility for potential biological applications but also enhances the efficiency of solar light utilization for applications like photochemical energy storage. nih.govresearchgate.net
Research is also expanding into polymers with multi-azobenzene groups within a single repeating unit. rsc.org These "multi-azopolymers" are being designed to enhance photoresponsiveness. They can exhibit larger photoinduced birefringence and more complex isomerization behavior compared to their mono-azobenzene counterparts, which could lead to more sensitive and efficient photoactuation and photo-patterning. rsc.org
Finally, the functionalization of surfaces and membranes represents a significant research avenue. Azo-dye-functionalized polycarbonate membranes are being explored for advanced filtration applications. mdpi.com These membranes can be used to remove other dye molecules from wastewater, demonstrating a novel approach to water decolorization where the pollutant itself becomes a key component of the filtration system. mdpi.commdpi.com
| Research Frontier | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Photoresponsive Liquid-Crystalline Polymers | Combining self-assembly and photoresponsiveness | Photonics, photomechanical actuators | researchgate.net |
| Visible-Light Responsive Materials | Activation by visible or NIR light | Solar energy storage, biocompatible switches | nih.gov |
| Multi-Azobenzene Polymers | Enhanced photoresponsiveness and birefringence | Advanced photoactuators, high-density optical storage | rsc.org |
| Functionalized Filtration Membranes | Using azo dyes to create selective filters | Wastewater treatment, resource recovery | mdpi.com |
Challenges and Opportunities in Translating Research into Functional Materials
The translation of academic research on acrylate-functionalized azo dyes into commercially viable functional materials faces several challenges, but also presents significant opportunities.
Challenges:
Synthesis and Scalability: The synthesis of complex azo dye monomers and their subsequent polymerization can be difficult and costly to scale up. rsc.orgresearchgate.net Traditional batch processes for dye synthesis often generate considerable waste, posing environmental and economic hurdles. rsc.org Furthermore, some advanced polymers, such as those with multiple azobenzene groups, can suffer from poor solubility, complicating their processing and fabrication into usable forms. rsc.org
Environmental and Toxicological Concerns: Azo dyes as a class are a major component of industrial effluents, particularly from the textile industry. aalto.fiaalto.fi The persistence of these dyes and the potential for their degradation products (such as aromatic amines) to be toxic or carcinogenic is a major concern for the entire lifecycle of any resulting product. aalto.firesearchgate.net
Durability and Stability: For applications in areas like optical storage or as actuators, the long-term stability and fatigue resistance of the photo-switching process are critical. The performance of these materials can degrade over many isomerization cycles, limiting their operational lifetime.
Opportunities:
Green Chemistry Approaches: There is a significant opportunity to design cleaner and more efficient synthesis routes using polymer-supported reagents and catalysts. researchgate.net These methods can simplify product purification and reduce the generation of hazardous downstream waste. researchgate.net
High-Value Applications: The unique properties of these materials open doors to high-tech applications where performance outweighs cost considerations. These include nonlinear optical devices, holographic data storage, smart textiles, soft robotics, and biomedical devices like photoswitchable bio-interfaces. unifi.itbohrium.comresearchgate.net The ability to create reprocessable and recyclable photodeformable polymers also presents an opportunity for developing sustainable smart materials. mdpi.com
Emphasis on Interdisciplinary Approaches for Holistic Understanding
A holistic understanding and successful application of acrylate-functionalized azo dyes and their resulting materials necessitate a deeply interdisciplinary approach. The complexity of these systems, from molecular design to macroscopic function and environmental impact, cannot be fully addressed from the perspective of a single scientific discipline.
Chemistry and Materials Science form the foundation, focusing on the design and synthesis of novel azo dye monomers and polymers with tailored properties. cms-conferences.org This includes controlling molecular architecture to tune absorption spectra, isomerization kinetics, and thermal properties. acs.org
Physics and Engineering are crucial for characterizing the optical and mechanical properties of these materials and for designing functional devices. This involves studying nonlinear optical effects, modeling photomechanical responses, and fabricating devices such as optical switches, actuators, and sensors. cms-conferences.orgbohrium.com
Environmental Science and Microbiology are essential for addressing the lifecycle and environmental impact of these materials. Research into the bioremediation of azo dyes, utilizing enzymes like azoreductases from bacteria and fungi, is a key area. aalto.fiaalto.firesearchgate.netnih.gov Understanding the mechanisms of microbial degradation is critical for developing sustainable practices for waste treatment and mitigating environmental risks. taylorfrancis.com
Biomedical Engineering represents a growing application area, where these photoresponsive materials are being explored for drug delivery systems, tissue engineering, and as smart bio-interfaces that can be controlled with light. bohrium.comresearchgate.net This requires collaboration with biologists and medical researchers to ensure biocompatibility and efficacy.
Ultimately, the journey from a novel azo dye molecule to a functional, sustainable technology requires seamless collaboration between chemists, physicists, engineers, and environmental and biological scientists. cms-conferences.org This convergence of expertise is vital for innovating in materials design while ensuring environmental stewardship.
Q & A
Q. What are the synthetic pathways for preparing Disperse Red 13 acrylate, and how can reaction conditions influence yield and purity?
this compound is synthesized via azo coupling reactions. A standard method involves reacting 2-chloro-4-nitroaniline with N-ethyl-N-(2-hydroxyethyl)aniline under controlled pH and temperature to form the azo intermediate. Acrylation is then achieved by esterifying the hydroxyl group with acryloyl chloride in anhydrous conditions . Key factors affecting yield include stoichiometric ratios (e.g., excess acryloyl chloride ensures complete esterification), reaction time (typically 6–12 hours at 60–80°C), and purification via recrystallization or column chromatography to remove unreacted monomers . Purity can be monitored using HPLC with UV detection at λmax = 503 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming functional groups?
- FT-IR : The acrylate group is confirmed by C=O stretching at ~1730 cm⁻¹ and C-O-C stretching at 1250–1150 cm⁻¹. The azo bond (N=N) appears as a sharp peak near 1440–1500 cm⁻¹ .
- UV-Vis : A strong absorption band at λmax = 503 nm (in ethanol) corresponds to the conjugated azo chromophore .
- NMR : <sup>1</sup>H NMR shows peaks for the acrylate protons (δ 5.8–6.4 ppm, multiplet) and aromatic protons (δ 7.2–8.2 ppm). <sup>13</sup>C NMR confirms the ester carbonyl at δ 165–170 ppm .
Q. How does the solubility of this compound in organic solvents affect its application in polymer matrices?
this compound is sparingly soluble in polar solvents (e.g., water solubility = 11.51 µg/L at 25°C) but dissolves in aprotic solvents like DMF or DMSO. For polymer integration (e.g., polyesters or acrylic resins), solvent compatibility is critical. Pre-dissolution in DMF followed by in-situ polymerization ensures uniform dispersion. Solubility parameters (Hansen solubility parameters) should match the polymer matrix to avoid phase separation .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s photoresponsive properties in nonlinear optical (NLO) materials?
- Experimental Design : Use a central composite design (CCD) to vary acrylate concentration (0.1–5 wt%), polymerization temperature (60–120°C), and UV curing time. Measure NLO coefficients (e.g., second harmonic generation) using a Kurtz-Perry powder technique .
- Data Analysis : Correlate NLO activity with polymer crystallinity (via XRD) and dipole alignment (via polarized FT-IR). Contradictions in activity vs. concentration may arise due to aggregation quenching, resolved by introducing co-monomers (e.g., methyl methacrylate) to reduce dye-dye interactions .
Q. What methodologies resolve contradictions in spectral data when this compound degrades under thermal or photolytic conditions?
- Degradation Analysis : Accelerate degradation via thermogravimetric analysis (TGA; heating to 285°C) or UV exposure (λ = 365 nm). Monitor changes using LC-MS to identify breakdown products (e.g., nitroso derivatives or cleaved acrylate fragments) .
- Contradiction Resolution : If FT-IR shows persistent azo peaks but UV-Vis indicates reduced absorbance, cross-validate with Raman spectroscopy (azo bond Raman shift at ~1400 cm⁻¹) to distinguish between structural degradation and solvent matrix effects .
Q. How can this compound be functionalized for use in 3D-printed luminescent polymers, and what are the key reproducibility challenges?
- Functionalization : Incorporate this compound into acrylate-PDMS copolymers (e.g., TEGO®Rad 2800) with photoinitiators like BAPO (1–4 wt%). Use digital light processing (DLP) printing with 405 nm light for layer-by-layer curing .
- Reproducibility Issues : Address inhomogeneous dye distribution by optimizing print speed (<20 mm/s) and layer thickness (<50 µm). Post-print annealing (80°C, 1 hour) enhances interfacial adhesion and reduces scattering losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
